1,2,3,4-Oxatriazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
oxatriazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4O/c2-1-3-4-5-6-1/h(H2,2,3,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTISOPQFLIZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=NO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593795 | |
| Record name | 1,2,3,4-Oxatriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29909-71-5 | |
| Record name | 1,2,3,4-Oxatriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Synthetic Modalities of 1,2,3,4-Oxatriazol-5-amine: A Mesoionic Paradigm
Introduction
The 1,2,3,4-oxatriazole ring system represents a unique class of five-membered heterocycles containing one oxygen and three nitrogen atoms 1. Specifically, 1,2,3,4-oxatriazol-5-amine (often referred to in literature as 1,2,3,4-oxatriazolium-5-aminide or an aminated azasydnone derivative) is a mesoionic compound. Mesoionic compounds are dipolar, highly delocalized systems that cannot be satisfactorily represented by any single covalent or ionic Lewis structure 1. Because of their zwitterionic nature, these molecules possess remarkable electronic properties, making them highly sought after in the development of zwitterionic energetic materials 2 and biomedical nitric oxide (NO) donors 3.
De Novo Synthesis and Mechanistic Causality
The foundational step in the structural elucidation of 1,2,3,4-oxatriazol-5-amines is the precise construction of the heterocyclic nucleus. Early and modern synthetic routes to 1,2,3,4-oxatriazolium-5-aminides predominantly involve the nitrosation of 1,4-disubstituted thiosemicarbazides 1.
Experimental workflow for synthesizing mesoionic 1,2,3,4-oxatriazol-5-amines.
Protocol: De Novo Synthesis of 3-Substituted 1,2,3,4-Oxatriazolium-5-aminides
This protocol details the conversion of a thiosemicarbazide precursor into a mesoionic oxatriazole, emphasizing the causality behind each physicochemical manipulation 4.
-
Step 1: Precursor Solvation. Dissolve 40 mmol of a 1,4-disubstituted thiosemicarbazide (e.g., 1-(3-chloro-2-methylphenyl)thiosemicarbazide) in 100 mL of methanol.
-
Causality: Methanol provides a polar protic environment that stabilizes the highly polar intermediates formed during nitrosation.
-
-
Step 2: Acidification. Add 5 mL of concentrated hydrochloric acid (HCl) to the solution.
-
Causality: Acidic conditions are mandatory to protonate the thiosemicarbazide, increasing its electrophilicity and facilitating the subsequent attack by the nitrosyl cation (NO+).
-
-
Step 3: Thermal Control. Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Causality: The resulting nitrosated intermediate and the oxatriazolium chloride salt are thermally sensitive. Maintaining near-freezing temperatures suppresses premature ring-opening or thermodynamic degradation into open-chain azides 1.
-
-
Step 4: Nitrosation. Add 85 mmol of ethyl nitrite dropwise over 5 minutes.
-
Causality: Ethyl nitrite serves as a controlled, soluble source of NO+ in organic solvents. Dropwise addition mitigates the exothermicity of the nitrosation reaction, preventing localized heating 4.
-
-
Step 5: Cyclization & Isolation. Stir the mixture at 0 °C until the 1,2,3,4-oxatriazolium-5-aminide hydrochloride salt fully precipitates. Isolate via vacuum filtration.
-
Step 6: Base Treatment (Self-Validation Step). Treat the isolated chloride salt with a mild aqueous base (e.g., sodium bicarbonate) to deprotonate the amine, yielding the neutral mesoionic 1,2,3,4-oxatriazol-5-amine.
-
Validation: Successful cyclization is validated by the disappearance of the C=S stretching frequency in IR spectroscopy and the emergence of a highly deshielded C5 signal in ¹³C NMR.
-
Structural Elucidation and Electronic Characterization
Proving the mesoionic structure of 1,2,3,4-oxatriazol-5-amine requires a multi-modal analytical approach to capture its delocalized electronic state.
X-Ray Crystallography Single-crystal X-ray diffraction is the gold standard for elucidating the solid-state geometry of azasydnones and oxatriazoles. Crystallographic data for related derivatives, such as tetrazole azasydnone, reveal that the bond lengths within the oxatriazole ring do not alternate strictly as single or double bonds 2. Instead, they exhibit intermediate lengths, which is the physical manifestation of extensive π-electron delocalization across the N-N-N-O-C framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is critical for mapping the electronic environment of the heterocycle in solution.
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¹³C NMR: The C5 carbon atom typically resonates at highly deshielded frequencies (often >150 ppm). This deshielding is caused by its direct attachment to three electronegative heteroatoms (two ring nitrogens and one exocyclic nitrogen) and its partial positive character inherent to the zwitterionic resonance hybrid.
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¹⁵N NMR: Provides distinct chemical shifts for the four nitrogen environments (three endocyclic, one exocyclic), confirming the connectivity and the absence of symmetric tautomerization.
Computational Analysis (NICS & HOMO-LUMO) Quantum chemical calculations, specifically Density Functional Theory (DFT), are employed to predict molecular stability. Nucleus-Independent Chemical Shift (NICS) analysis—placing a "ghost" atom at the geometric center of the ring (NICS(0)) and 1.0 Å above the plane (NICS(1))—yields highly negative values, confirming the 6π-electron aromaticity of the mesoionic system 1. Furthermore, the HOMO-LUMO gap is analyzed to assess the chemical hardness and impact sensitivity of these compounds when used as energetic materials 1.
Dynamic Equilibrium and Reactivity Profiles
A defining characteristic of the 1,2,3,4-oxatriazole ring is its dynamic equilibrium with an open-chain acyl azide form 1. This ring-opening mechanism is not only a degradation pathway but also the basis for its utility in chemical biology as a nitric oxide sensor and donor 3.
Dynamic equilibrium and degradation pathway of the 1,2,3,4-oxatriazole ring.
The thermodynamics of this ring-opening are highly dependent on the substituents attached to the ring. Electron-withdrawing or electron-donating groups significantly modulate the energy barrier and the enthalpy of the reaction 1.
Table 1: Thermodynamic and Kinetic Parameters of 1,2,3,4-Oxatriazole Ring-Opening 1
| Compound / Substituent | Process | ΔE (kcal/mol) | ΔH (kcal/mol) | Energy Barrier (kcal/mol) |
| 5-phenyl (R=H) | Ring-Opening | -18.51 | -19.71 | N/A |
| 5-p-tolyl (R=p-CH₃) | Ring-Opening | -6.43 | -8.12 | 2.71 |
| 5-(p-cyanophenyl) | Ring-Opening | N/A | N/A | 2.40 |
Note: Data derived from computational and kinetic studies of substituted 5-phenyl-1,2,3,4-oxatriazoles.
Advanced Applications
The unique structural properties of 1,2,3,4-oxatriazol-5-amines translate into two highly specialized fields:
Zwitterionic Energetic Materials The mesoionic nature of azasydnones inherently leads to high crystal densities and robust intermolecular packing. Compounds such as 3-methylazasydnone and tetrazole azasydnone have been synthesized as high-performing zwitterionic energetic materials 2. The oxatriazole ring can form detonation products by pushing electrons without requiring extensive atomic rearrangement, a critical criterion for primary explosives 3.
Biomedical Nitric Oxide (NO) Donors In physiological environments, the dynamic equilibrium of the 1,2,3,4-oxatriazole ring can be exploited. The NO-induced formation of the ring from an acylhydrazide moiety is reversible; thus, under specific conditions, the ring-opened azide form hydrolyzes to release NO, making these scaffolds invaluable as targetable fluorescent probes and therapeutic NO donors 3.
Conclusion
The structural elucidation of 1,2,3,4-oxatriazol-5-amine reveals a complex, highly delocalized mesoionic system. Through precise de novo synthesis involving thiosemicarbazide nitrosation and rigorous characterization via X-ray crystallography and NMR, researchers can harness its dynamic equilibrium. Whether engineered for high-density energetic materials or responsive biomedical NO donors, the 1,2,3,4-oxatriazole scaffold remains a premier subject of advanced heterocyclic chemistry.
References
- Benchchem. "1,2,3,4-Oxatriazol-5-amine | 29909-71-5".
- Thieme Connect. "Product Class 28: Oxatriazoles".
- ResearchGate. "3-Methylazasydnone: First Energetic Mesoionic Liquid".
- ResearchGate. "Nitric Oxide Sensing through 1,2,3,4-Oxatriazole Formation from Acylhydrazide: A Kinetic Study".
Sources
The Chemistry and Applications of 1,2,3,4-Oxatriazol-5-amine: A Comprehensive Technical Guide
Executive Summary
The compound 1,2,3,4-oxatriazol-5-amine represents a fascinating class of heterocyclic chemistry characterized by its unique mesoionic structure. Because it cannot be accurately depicted by a single covalent or ionic Lewis structure, it exhibits highly specialized electronic properties. This technical guide explores the structural paradigm, systematic nomenclature, and dual-use applications of this compound—ranging from its role as a spontaneous nitric oxide (NO) donor in cardiovascular pharmacology to its utility as an explosophore in advanced energetic materials.
Chemical Identity and Nomenclature
The nomenclature of oxatriazoles is governed by the Hantzsch-Widman system recommended by IUPAC . The neutral, fully aromatic 1,2,3,4-oxatriazole ring does not exist in isolation; instead, the compound stabilizes as a mesoionic species.
The systematic IUPAC name for the subject compound is 1,2,3,4-oxatriazol-3-ium-5-aminide , reflecting the delocalized positive charge within the five-membered ring and the localized negative charge on the exocyclic nitrogen atom . In literature, these compounds are frequently referred to by their trivial name, azasydnonimines .
Table 1: Physicochemical and Identificational Data
| Property | Value |
| Systematic IUPAC Name | 1,2,3,4-oxatriazol-3-ium-5-aminide |
| Common Synonyms | Azasydnonimine; Mesoionic 1,2,3,4-oxatriazol-5-amine |
| CAS Registry Number | 29909-71-5 (Base compound) |
| Molecular Weight | 86.05 g/mol |
| InChI Key | QPTISOPQFLIZCY-UHFFFAOYSA-N |
| Structural Class | Mesoionic Heterocycle (Dipolar/Zwitterionic) |
Structural and Electronic Paradigm
Density Functional Theory (DFT) calculations reveal that the stability of 1,2,3,4-oxatriazol-5-amine relies entirely on charge delocalization . The ring system contains one oxygen and three nitrogen atoms. The inability to form a neutral aromatic system forces the molecule into a dipolar state. This zwitterionic character makes the substituted phenyl rings attached to the oxatriazole core highly susceptible to nucleophilic attack (SNAr reactions), allowing for extensive derivatization .
Experimental Workflow: Synthesis of Azasydnonimines
The most reliable method for synthesizing 3-substituted 1,2,3,4-oxatriazolium-5-aminides is the nitrosation of alkyl or arylthiosemicarbazides [[1]]([Link]).
Protocol: Controlled Nitrosation and Ring Closure
Expertise & Causality: While aqueous nitrous acid (generated in situ from sodium nitrite) can be used, it frequently leads to competitive hydrolysis of the thiosemicarbazide precursor. Utilizing an alkyl nitrite (such as ethyl nitrite) in an anhydrous methanolic environment prevents these side reactions and provides a homogeneous medium for the highly exothermic cyclization .
Step-by-Step Methodology:
-
Precursor Dissolution: Suspend 40 mmol of the chosen 1-substituted thiosemicarbazide (e.g., 1-(3-chloro-2-methylphenyl)thiosemicarbazide) in 100 mL of anhydrous methanol. Add 5 mL of concentrated hydrochloric acid (HCl). The HCl acts as both a catalyst for nitrosation and provides the chloride counterion for the resulting salt .
-
Thermal Regulation: Chill the reaction vessel strictly to 0–5 °C using an ice-water bath. Causality: The intermediate diazonium species is highly thermally labile. Exceeding 5 °C risks explosive nitrogen gas evolution and total degradation of the starting material [[2]]([Link]).
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Nitrosation: Add 85 mmol (approx. 7 mL) of ethyl nitrite dropwise over 5 minutes under continuous, vigorous stirring .
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Self-Validation (Ring Closure): The reaction is a self-validating system. As the ethyl nitrite is consumed, the solution will undergo a distinct color shift, followed by the spontaneous precipitation of the 1,2,3,4-oxatriazolium-5-aminide hydrochloride salt. This physical precipitation drives the reaction equilibrium forward and visually confirms successful heterocyclic ring closure .
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Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether to remove residual acid and unreacted alkyl nitrite.
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Free Base Generation: To obtain the neutral mesoionic 1,2,3,4-oxatriazol-3-ium-5-aminide, suspend the hydrochloride salt in water and neutralize with cold aqueous sodium bicarbonate. The mesoionic compound will precipitate and can be collected via filtration .
Applications and Reactivity
Pharmacological NO Donors
Azasydnonimines are renowned in pharmacology as potent, spontaneous nitric oxide (NO) donors. Unlike traditional organic nitrates that require enzymatic bioactivation, compounds containing the 1,2,3,4-oxatriazol-3-ium-5-aminide core undergo base-catalyzed ring opening at physiological pH. This forms an open-chain nitroso intermediate, which subsequently cleaves to release NO, directly activating soluble guanylyl cyclase (sGC) to induce vasodilation [[3]]([Link]).
Energetic Materials & Explosophores
In the realm of energetic materials, the 1,2,3,4-oxatriazole ring is classified as a high-performance explosophore. The ring possesses a remarkably high nitrogen content and a balanced oxygen ratio. Recent thermal analyses demonstrate that the azasydnonimine cycle exhibits satisfactory thermal stability, which predictably increases with the electronegativity of the substituent attached to the exocyclic imine group . This makes them highly attractive candidates for advanced propellants and energetic plasticizers.
Mechanistic Visualization
Workflow from synthesis to physiological NO-release of azasydnonimines.
References
-
Thieme E-Books & E-Journals. "Product Class 28: Oxatriazoles". Science of Synthesis. URL:[Link]
-
Sinditskii, V., et al. "Unique zwitterionic explosophore azasydnonimine: thermal stability, decomposition and combustion mechanism of aromatic derivatives". ResearchGate. URL:[Link]
Sources
The Discovery, Evolution, and Pharmacology of 1,2,3,4-Oxatriazol-5-amine: A Technical Whitepaper
Executive Summary
The 1,2,3,4-oxatriazole ring system represents a highly specialized and historically significant chapter in heterocyclic chemistry. Specifically, 1,2,3,4-oxatriazol-5-amine (systematically named 1,2,3,4-oxatriazol-3-ium-5-aminide) is a mesoionic compound—a dipolar, five-membered heterocycle that cannot be satisfactorily represented by any single covalent or ionic structure[1]. Transitioning from an early structural mystery to a potent pharmacological agent, this class of compounds is now recognized primarily for its robust nitric oxide (NO) donating capabilities and its emerging role in energetic materials[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond theoretical summaries, providing actionable, self-validating protocols and mechanistic insights into the synthesis and application of these unique molecules.
Historical Discovery and Structural Elucidation
The genesis of 1,2,3,4-oxatriazoles dates back to 1896 when Busch and Becker first synthesized a mesoionic oxatriazole derivative by treating 1,4-disubstituted thiosemicarbazides with nitrous acid[4]. However, lacking modern spectroscopic tools, they incorrectly assigned these molecules a bicyclic structure[4].
It was not until 1964 that Christopherson and Treppendahl definitively proved the correct mesoionic architecture[4]. They demonstrated that these compounds exist as 1,2,3,4-oxatriazolium-5-aminides, featuring a delocalized positive charge within the ring and a negative charge on the exocyclic amino group[4][5]. This structural re-evaluation catalyzed a surge in academic interest, leading to the exploration of their unique reactivity, including their behavior in 1,3-dipolar cycloadditions[5].
Historical timeline of 1,2,3,4-oxatriazole structural elucidation.
Chemical Synthesis and Mechanistic Pathways
The foundational step in synthesizing 1,2,3,4-oxatriazol-5-amine derivatives relies on the precise nitrosation of thiosemicarbazides. The choice of nitrosating agent and solvent system is not arbitrary; it dictates the mechanistic pathway and ultimate yield[6].
Protocol: Synthesis of 3-Aryl-1,2,3,4-oxatriazolium-5-aminides
Expertise & Causality : While early methods utilized aqueous sodium nitrite, modern high-yield protocols employ alkyl nitrites (e.g., ethyl nitrite) in methanolic HCl[6]. This homogeneous organic phase prevents the premature aqueous decomposition of the highly reactive N-nitroso intermediate and suppresses the formation of competing thiadiazole byproducts. Strict thermal control (0–5°C) is mandatory to stabilize the transition state during the cyclization step.
Self-Validating Step-by-Step Methodology :
-
Precursor Dissolution : Dissolve 40 mmol of the target 1-arylthiosemicarbazide (e.g., 1-(3-chloro-2-methylphenyl)thiosemicarbazide) in 100 mL of anhydrous methanol.
-
Acidification : Add 5 mL of concentrated HCl to the solution. Validation Check: The solution must remain clear; any precipitation indicates solvent impurity or precursor insolubility.
-
Thermal Regulation : Cool the reaction vessel to 0–5°C using an ice-salt bath. Continuous internal temperature monitoring is critical.
-
Nitrosation : Add 85 mmol of ethyl nitrite dropwise over 5 minutes. Validation Check: An immediate color change (typically intense yellow-green or maroon) validates the formation of the N-nitroso intermediate and subsequent cyclization[6].
-
Isolation : Allow the mixture to stir for 30 minutes. Evaporate the solvent under reduced pressure.
-
Purification : Recrystallize the crude residue from an ethanol/water mixture to yield the pure mesoionic chloride salt.
-
Endpoint Validation : Melting point analysis (e.g., 125–127°C for specific alkyl derivatives) confirms structural integrity before downstream biological application[6].
Pharmacological Evolution: Nitric Oxide Donors
In the 1990s, the biomedical landscape shifted dramatically with the discovery that mesoionic oxatriazole-5-imines (structurally isosteric to sydnonimines) act as potent, non-enzymatic NO donors[2]. Synthesized primarily at GEA's Chemical Laboratories, derivatives such as GEA 3162 and GEA 3175 demonstrated profound physiological effects, including vasodilation, antiplatelet activity, and the inhibition of human lymphocyte proliferation[7][8].
Mechanistically, these compounds undergo spontaneous degradation in physiological buffers to release NO[8]. The liberated NO binds to the heme moiety of soluble guanylate cyclase (sGC), catalyzing the accumulation of cyclic GMP (cGMP)[9]. Interestingly, while vasodilation and platelet inhibition are strictly cGMP-dependent, the antiproliferative effects on lymphocytes and vascular smooth muscle cells (VSMCs) persist even when sGC is pharmacologically inhibited (e.g., by ODQ), proving a parallel cGMP-independent signaling pathway[7][9].
Dual signaling pathways of GEA-class oxatriazole NO donors.
Quantitative Data: Comparative Pharmacology
The oxatriazole core demonstrates superior potency compared to traditional NO donors. Below is a summary of their efficacy in inhibiting adenosine 5'-diphosphate (ADP)-induced platelet aggregation[8].
| Compound | Structural Class | IC50 for Platelet Aggregation (µM) | NO Release Mechanism |
| GEA 3162 | Mesoionic Oxatriazole | 0.18 | Non-enzymatic |
| GEA 3175 | Mesoionic Oxatriazole | 0.39 | Non-enzymatic |
| SNAP | S-Nitrosothiol | 2.12 | Spontaneous/Catalytic |
| SIN-1 | Sydnonimine | 3.73 | Oxidative |
Protocol: Validation of NO-Mediated Platelet Inhibition
Expertise & Causality : To accurately quantify the IC50 of NO donors, assays must be performed using washed platelets rather than whole blood. Erythrocytes contain high concentrations of oxyhemoglobin, a potent NO scavenger that will artificially inflate the apparent IC50 of the drug[8].
Self-Validating Step-by-Step Methodology :
-
Platelet Preparation : Isolate human platelets via centrifugation and wash in a physiological buffer (pH 7.4) to remove plasma proteins and erythrocytes.
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Baseline Aggregation : Induce aggregation using 5 µM ADP and record the baseline light transmittance using an aggregometer.
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Dose-Response Incubation : Pre-incubate separate platelet aliquots with varying concentrations of the oxatriazole derivative (e.g., GEA 3162 at 0.01 to 1.0 µM) for 3 minutes at 37°C.
-
Aggregation Measurement : Challenge the pre-incubated platelets with ADP and measure the maximal aggregation amplitude.
-
System Validation : In a parallel control, co-incubate the platelets with 10-45 µM oxyhemoglobin. Validation Check: The complete reversal of the antiaggregatory effect by oxyhemoglobin definitively proves that the mechanism of action is mediated by free NO release, rather than a direct receptor interaction[8].
Modern Applications in Energetic Materials
Beyond pharmacology, the 1,2,3,4-oxatriazole ring is currently at the frontier of energetic materials research. Due to its exceptionally high nitrogen and oxygen content, the oxatriazole core serves as a highly efficient explosophore[3]. Modern computational chemistry, specifically Density Functional Theory (DFT), is employed to design zwitterionic oxatriazole salts. By analyzing the HOMO-LUMO energy gaps, researchers can predict the thermal stability and detonation velocity of these novel energetic frameworks, proving that the utility of 1,2,3,4-oxatriazol-5-amine continues to expand over a century after its initial discovery[1][3].
References
-
4 - Benchchem 2.2 - ACS Publications 3.3 - ResearchGate 4.5 - RSC Publishing
-
6 - Thieme Connect 6.7 - PubMed / NIH 7.9 - PMC / NIH 8.8 - PMC / NIH
Sources
- 1. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
- 5. Cyclic meso-ionic compounds. Part 17. Synthesis, spectroscopic properties, and chemistry of 1,2,3,4-oxatriazolium-5-aminides and 1,2,3,4-tetrazolium-5-olates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitric oxide-releasing oxatriazole derivatives inhibit human lymphocyte proliferation by a cyclic GMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide-donating properties of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives on vascular smooth muscle cell mitogenesis and proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
ionization and pKa of 1,2,3,4-oxatriazol-5-amine
Title: Ionization Dynamics and pKa Profiling of 1,2,3,4-Oxatriazol-5-amine: A Comprehensive Technical Guide
Abstract 1,2,3,4-oxatriazol-5-amine (CAS 29909-71-5) is a highly energetic, nitrogen-rich heterocyclic compound. Its unique electronic architecture—comprising three nitrogen atoms and one oxygen atom in a five-membered ring—imparts extreme electron-withdrawing properties. As a Senior Application Scientist, I have structured this guide to dissect the underlying causality of its ionization behavior, detail self-validating protocols for pKa determination, and explore its critical role in energetic materials and nitric oxide (NO) donor pharmacology.
Structural and Electronic Foundations
The 1,2,3,4-oxatriazole ring is formally aromatic, containing six π-electrons distributed across the heteroatom backbone[1]. However, the parent compound, 1,2,3,4-oxatriazol-5-amine, is rarely a static structure. It exhibits complex tautomerism and frequently exists in mesoionic or zwitterionic forms depending on the pH and solvent environment.
The frontier molecular orbitals (HOMO-LUMO gap) dictate the molecule's kinetic stability. The averaging trend of bond lengths in its ionized states provides a thermodynamic driving force for the formation of energetic salts based on this scaffold[2]. Crucially, the presence of the highly electronegative oxygen and three nitrogen atoms exerts a profound inductive pull (-I effect) on the exocyclic C5-amino group. This drastically reduces the electron density on the exocyclic nitrogen, fundamentally altering its acid-base chemistry compared to aliphatic or less-substituted heterocyclic amines.
Figure 1: pH-dependent ionization states and tautomeric equilibrium of 1,2,3,4-oxatriazol-5-amine.
Ionization Behavior and pKa Analysis
Understanding the causality behind the pKa of 1,2,3,4-oxatriazol-5-amine requires analyzing the stability of its conjugate acid and base.
In standard aliphatic amines, the conjugate acid typically exhibits a pKa between 9.0 and 10.5. However, in 1,2,3,4-oxatriazol-5-amine, the intense electron-withdrawing nature of the oxatriazole ring severely destabilizes the protonated form (cation). Consequently, the basicity of the exocyclic amine is virtually non-existent under physiological conditions. The estimated pKa of the conjugate acid drops below zero, aligning with trends observed in structurally related tetrazoles[1].
Conversely, the neutral molecule can act as a weak acid. Deprotonation yields an anion that is highly stabilized by resonance delocalization across the nitrogen-rich ring, allowing the compound to form stable energetic salts[2].
Table 1: Comparative Ionization Data of Nitrogen-Rich Heterocycles
| Compound Class | Ring Heteroatoms | Typical pKa (Conjugate Acid) | Typical pKa (Acidic Proton) |
| Aliphatic Amine | None | 9.0 – 10.5 | > 35.0 |
| 1,2,4-Triazole | 3 Nitrogen | 2.2 – 2.5 | 10.0 – 10.3 |
| Tetrazole | 4 Nitrogen | -3.0 – 0.0 | 4.5 – 4.9 |
| 1,2,3,4-Oxatriazole | 3 Nitrogen, 1 Oxygen | < 0.0 (Estimated) | Mesoionic / Zwitterionic |
Analytical Methodologies: pKa Determination
Because the pKa values of oxatriazole derivatives often fall outside the optimal range of standard potentiometric titration (pH 2–12), UV-Vis spectrophotometry is the gold standard. The extended conjugated system of the oxatriazole ring ensures that protonation/deprotonation events result in distinct shifts in the UV absorption maxima ( λmax ).
Figure 2: Spectrophotometric workflow for determining the pKa of oxatriazole derivatives.
Protocol: UV-Vis Spectrophotometric Determination of pKa
This protocol is designed as a self-validating system; the presence of sharp isosbestic points across the pH range confirms that only a two-state equilibrium (neutral vs. ionized) is occurring without degradation.
-
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 12.0. Maintain a constant ionic strength (e.g., 0.1 M KCl) to prevent activity coefficient variations.
-
Stock Solution: Dissolve 1,2,3,4-oxatriazol-5-amine in a miscible, non-UV-absorbing co-solvent (e.g., 1% DMSO in LC-MS grade water) to a concentration of 1 mM.
-
Equilibration: Aliquot 100 µL of the stock solution into 2.9 mL of each buffer solution. Allow 5 minutes for thermal and chemical equilibration at 25.0 ± 0.1 °C.
-
Spectral Acquisition: Scan the samples from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Identify the λmax for the fully protonated and fully deprotonated species. Verify the presence of an isosbestic point.
-
Data Analysis: Plot the absorbance at a chosen analytical wavelength against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
Synthetic Workflows and Pharmacological Applications
Synthesis of Mesoionic Derivatives
Early synthetic routes to 1,2,3,4-oxatriazolium-5-aminides involved treating 1,4-disubstituted thiosemicarbazides with nitrous acid[2]. This yields a chloride salt that, upon basification, forms the mesoionic anilide[3].
Protocol: Synthesis of 3-Substituted 1,2,3,4-Oxatriazolium-5-aminides
-
Precursor Dissolution: Dissolve 10 mmol of a 1,4-disubstituted thiosemicarbazide in 20 mL of 1 M HCl. Cool the solution strictly to 0–5 °C in an ice-salt bath to prevent premature decomposition of the diazonium intermediate.
-
Nitrosation: Slowly add a cold aqueous solution of sodium nitrite (11 mmol in 5 mL water) dropwise over 15 minutes. The temperature must not exceed 5 °C.
-
Cyclization: Stir the mixture for 1 hour at 0 °C. The intermediate N-nitroso compound undergoes spontaneous cyclization to form the corresponding oxatriazolium chloride salt.
-
Neutralization: Carefully neutralize the reaction mixture with cold saturated aqueous sodium bicarbonate to pH 7–8. This deprotonates the intermediate, yielding the mesoionic anilide.
-
Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude product from aqueous methanol.
Pharmacological Role as NO-Donors and Sensors
Derivatives of this scaffold, specifically 3-aryl-1,2,3,4-oxatriazole-5-imines (e.g., GEA 3162 and GEA 3175), are potent nitric oxide (NO) donors[4]. At physiological pH, these compounds undergo hydrolytic ring-opening and subsequent decomposition to release NO, which activates soluble guanylate cyclase (sGC) to induce vasodilation.
Conversely, the NO-induced formation of the 1,2,3,4-oxatriazole ring from acylhydrazides has recently been leveraged to create highly sensitive, turn-on fluorescent probes for intracellular NO tracking[5].
Figure 3: Mechanistic pathway of NO release from 1,2,3,4-oxatriazole-based donors.
References
-
Benchchem. "1,2,3,4-Oxatriazol-5-amine | 29909-71-5". Benchchem Product Database. 2
-
Trepo (Tampere University). "Nitric Oxide and Peroxynitrite Production by NO-donors and Inflammatory Cells". 4
-
Thieme Connect. "Product Class 28: Oxatriazoles". Science of Synthesis. 1
-
Thieme Connect. "1,2,3,4-Oxatriazolium-5-olates from Semicarbazides and Nitrous Acid". Science of Synthesis. 3
-
ResearchGate. "Nitric Oxide Sensing through 1,2,3,4-Oxatriazole Formation from Acylhydrazide: A Kinetic Study". 5
Sources
Electronic Structure Analysis of Oxatriazole Compounds: A Computational and Experimental Framework
Introduction to the Oxatriazole Scaffold
Oxatriazoles represent a highly specialized class of five-membered heterocyclic compounds containing one oxygen and three nitrogen atoms. Depending on the specific arrangement of these heteroatoms, they exist primarily as 1,2,3,4-oxatriazole or 1,2,3,5-oxatriazole isomers. Neutral, aromatic 1,2,3,4-oxatriazoles are theoretically elusive; instead, they inherently stabilize as mesoionic compounds or zwitterionic salts .
The dense aggregation of nitrogen and oxygen atoms makes the oxatriazole explosophore a prime candidate for the development of advanced energetic materials . Beyond explosive applications, their unique electronic profiles have driven biomedical research, particularly in their use as nitric oxide (NO) donors and hypotensive agents . Understanding their electronic structure is paramount for predicting kinetic stability, thermodynamic behavior, and reactivity across both materials science and pharmacology.
Theoretical Foundations: Density Functional Theory (DFT)
As a standard practice in computational chemistry, the choice of theoretical method is not arbitrary. Density Functional Theory (DFT) serves as the primary workhorse for evaluating these highly delocalized, electron-rich heterocycles. Specifically, hybrid functionals like B3LYP combined with the 6-311G(d,p) or def2-TZVPP basis sets offer the requisite balance between electron correlation accuracy and computational cost.
The Causality of Method Selection: Why B3LYP? The inclusion of exact Hartree-Fock exchange in the B3LYP functional is critical for mitigating self-interaction errors inherent in the highly polarizable N-N-N-O mesoionic ring. This ensures the accurate prediction of the Frontier Molecular Orbitals—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap ( ΔE ) directly dictates the kinetic stability and sensitivity of oxatriazole-based energetic materials. A smaller gap implies higher reactivity, easier electron transitions, and subsequently, higher sensitivity to impact or friction.
Thermodynamic Stability and Ring-Opening Tautomerism
A defining characteristic of the 1,2,3,4-oxatriazole scaffold is its tendency to undergo a ring-opening tautomerism to form the corresponding aroyl azide. The attachment of an azide group to a carbonyl heavily influences the geometry and stability of the molecule. Computational studies on 5-phenyl-1,2,3,4-oxatriazole derivatives reveal that the cyclic conformer can spontaneously open to the azide form—an exothermic process driven by the release of ring strain .
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic and kinetic parameters for the ring-opening of substituted 5-phenyl-1,2,3,4-oxatriazoles to their corresponding benzoyl azides.
| Substituent (R) in 5-phenyl-1,2,3,4-oxatriazole | ΔE (kcal/mol) | ΔH (kcal/mol) | Activation Energy Barrier (kcal/mol) | Reaction Spontaneity |
| H | -18.51 | -19.71 | 2.689 | Spontaneous, Exothermic |
| p-CH 3 | -6.43 | -8.12 | 2.710 | Spontaneous, Exothermic |
| p-CN | N/A | N/A | 2.400 | Spontaneous, Exothermic |
Table 1: Thermodynamic parameters demonstrating the substituent effect on oxatriazole stability.
Experimental and Computational Workflow
To systematically evaluate novel oxatriazole derivatives, a rigorous, self-validating protocol must be employed. The following step-by-step methodology outlines the standard procedure for determining the electronic structure of these compounds.
Step-by-Step Methodology
-
Initial Geometry Construction : Build the 1,2,3,4-oxatriazole core using a molecular builder (e.g., GaussView).
-
Causality: Establishing a highly accurate initial z-matrix prevents the optimization algorithm from prematurely converging to the open-chain azide isomer, ensuring the cyclic structure is properly evaluated.
-
-
Geometry Optimization : Execute DFT calculations using the B3LYP functional and 6-311G(d,p) basis set.
-
Causality: This specific level of theory accurately models the distorted sp 2 hybridization of the carbon atom and the highly specific bond lengths of the mesoionic ring (e.g., the C-N double bond character).
-
-
Frequency Calculation (Self-Validation) : Run a vibrational frequency analysis on the optimized geometry at the same level of theory.
-
Causality: This acts as a strict, self-validating check. A true ground-state minimum must yield zero imaginary frequencies . The presence of one imaginary frequency indicates the structure is a transition state, necessitating immediate re-optimization.
-
-
Electronic Property Extraction : Calculate the HOMO-LUMO energy gap and map the Molecular Electrostatic Potential (MEP).
-
Causality: The HOMO-LUMO gap correlates to the sensitivity of the energetic material, while the MEP identifies electrophilic and nucleophilic attack sites, crucial for predicting interaction with biological targets or explosive initiation mechanisms.
-
-
Thermodynamic Profiling : Apply zero-point energy (ZPE) corrections to derive the enthalpy ( ΔH ) and Gibbs free energy ( ΔG ) of formation.
-
Causality: These parameters are mathematically essential for predicting the thermodynamic feasibility of the oxatriazole ↔ aroyl azide tautomerism.
-
Visualizations
Computational workflow for oxatriazole electronic structure analysis.
Thermodynamic pathway of oxatriazole-azide tautomerism.
Conclusion
The electronic structure analysis of oxatriazole compounds bridges the critical gap between theoretical chemistry and applied materials science. By rigorously applying DFT methodologies and validating structural integrity through frequency analyses, researchers can accurately predict the stability, reactivity, and energetic potential of these highly specialized heterocycles.
References
-
Title: Zwitterionic energetic materials containing an oxatriazole explosophore: an exploration of structure and performance Source: ResearchGate URL: [Link]
-
Title: Theoretical investigation of the effect of substituent on the cyclic-open tautomerism in 5-phenyl-1,2,3,4-oxatriazole: Molecular orbital treatment, DFT calculation Source: TSI Journals (Physical Chemistry) URL: [Link]
-
Title: Mesoionic Ψ-oxatriazoles as hypotensive agents Source: Semantic Scholar URL: [Link]
Methodological & Application
Application Notes & Protocols for the Evaluation of 1,2,3,4-Oxatriazol-5-amine as a High-Energy Material
Abstract
These application notes provide a comprehensive guide for the synthesis, characterization, and energetic evaluation of 1,2,3,4-oxatriazol-5-amine, a novel, nitrogen-rich heterocyclic compound with significant potential as a high-energy material (HEM). The high nitrogen and oxygen content of the oxatriazole ring system suggests the potential for high heats of formation and the generation of environmentally benign N₂ gas upon decomposition. This document outlines a proposed synthetic route, detailed protocols for physicochemical and energetic characterization, and essential safety considerations. The information herein is intended for researchers and scientists in the fields of energetic materials, organic chemistry, and drug development who are exploring next-generation HEMs.
Introduction: The Potential of Nitrogen-Rich Heterocycles
The field of high-energy materials is continuously driven by the need for compounds that offer superior performance, enhanced stability, and reduced sensitivity compared to traditional explosives. Nitrogen-rich heterocycles have emerged as a promising class of HEMs due to their high positive heats of formation, high density, and the generation of a large volume of gaseous products, primarily environmentally benign dinitrogen (N₂).[1][2] The incorporation of nitrogen atoms into a cyclic framework, as seen in pyrazoles, imidazoles, triazoles, and tetrazoles, is a well-established strategy for designing novel energetic materials.[3][4] The 1,2,3,4-oxatriazole ring, in particular, represents a unique and largely unexplored scaffold for the development of new HEMs. The presence of both N-N and N-O bonds within the ring suggests a high degree of energetic potential.
Computational studies on zwitterionic energetic materials incorporating the oxatriazole explosophore indicate its promise.[5] This document provides a detailed, albeit proposed, framework for the practical investigation of 1,2,3,4-oxatriazol-5-amine as a foundational molecule for a new class of energetic materials.
Proposed Synthesis of 1,2,3,4-Oxatriazol-5-amine
While a definitive, peer-reviewed synthesis of 1,2,3,4-oxatriazol-5-amine is not yet widely published, a plausible synthetic route can be postulated based on established principles of heterocyclic chemistry, particularly the synthesis of related azole-amines.[6] The proposed synthesis involves the cyclization of a suitable precursor, likely derived from a guanidinium salt or a related nitrogen-rich starting material.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from aminoguanidinium chloride. The first step is a diazotization reaction to form the highly reactive azidocarbonimidic amide, which can then undergo a subsequent acid-catalyzed cyclization to yield the target 1,2,3,4-oxatriazol-5-amine.
Caption: Proposed synthetic pathway for 1,2,3,4-oxatriazol-5-amine.
Detailed Experimental Protocol (Proposed)
WARNING: The synthesis of novel energetic materials should only be attempted by trained personnel in a facility equipped for handling explosive compounds. All reactions should be carried out behind a blast shield, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of Azidocarbonimidic amide
-
Dissolve aminoguanidinium chloride (1 eq.) in deionized water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in deionized water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Slowly add a solution of sodium azide (1.1 eq.) in deionized water, again maintaining the temperature below 5 °C.
-
Allow the reaction to stir for 2 hours at 0-5 °C. The formation of a white precipitate indicates the product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum at room temperature.
Step 2: Cyclization to 1,2,3,4-Oxatriazol-5-amine
-
Suspend the crude azidocarbonimidic amide (1 eq.) in deionized water.
-
Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise at room temperature until the solid dissolves.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Energetic Characterization
A thorough characterization is essential to determine the structure, purity, stability, and energetic performance of the synthesized 1,2,3,4-oxatriazol-5-amine. The following protocols are standard in the field of energetic materials.[7][8][9]
Structural and Purity Analysis
| Technique | Purpose | Sample Preparation | Expected Observations |
| ¹H and ¹³C NMR | Confirm molecular structure and assess purity. | Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆). | Resonances corresponding to the amine protons and the heterocyclic ring carbons. |
| FT-IR Spectroscopy | Identify functional groups. | KBr pellet or ATR. | Characteristic peaks for N-H, C=N, and N-O bonds. |
| Mass Spectrometry | Determine molecular weight and fragmentation pattern. | ESI or EI. | Molecular ion peak corresponding to the calculated mass of C₁H₂N₄O. |
| Elemental Analysis | Determine the elemental composition (%C, %H, %N). | Combustion analysis. | Experimental values should be within ±0.4% of the calculated values. |
Thermal Stability and Sensitivity
3.2.1. Thermal Analysis Protocol
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 1-2 mg of the sample into an aluminum pan.
-
Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the onset of decomposition temperature (Tdec) and any phase transitions.
-
3.2.2. Sensitivity Testing Protocols
-
Impact Sensitivity (IS):
-
Use a standard drop-weight impact tester (e.g., BAM Fallhammer).
-
Subject a 40 mg sample to the impact of a falling weight from varying heights.
-
Determine the height at which a 50% probability of explosion occurs.[10]
-
-
Friction Sensitivity (FS):
-
Use a standard friction tester (e.g., BAM Friction Apparatus).
-
Subject a 10 mg sample to a specified load and friction.
-
Determine the load at which a 50% probability of explosion occurs.[10]
-
Energetic Performance Prediction
The detonation properties of 1,2,3,4-oxatriazol-5-amine can be predicted using theoretical calculations based on its calculated heat of formation and experimental density.
3.3.1. Density Measurement Protocol
-
Use a gas pycnometer for accurate density determination of the crystalline material.
3.3.2. Detonation Performance Calculation
-
The heat of formation (ΔHf) can be calculated using computational chemistry software (e.g., Gaussian) with appropriate methods like CBS-4M.[11]
-
The detonation velocity (D) and detonation pressure (P) can then be calculated using software like EXPLO5, based on the experimental density and calculated heat of formation.[12]
Workflow for Evaluation of 1,2,3,4-Oxatriazol-5-amine
Caption: Workflow for the comprehensive evaluation of 1,2,3,4-oxatriazol-5-amine.
Safety and Handling
Given the predicted energetic nature of 1,2,3,4-oxatriazol-5-amine, stringent safety protocols must be followed:
-
Handling: Only handle small quantities of the material. Use non-sparking tools and avoid grinding or subjecting the material to shock or friction.
-
Storage: Store in a well-ventilated, cool, and dry place, away from heat, sparks, and open flames. Store in a designated explosives magazine if available.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, flame-retardant lab coat, and appropriate gloves.
-
Disposal: Dispose of any waste material in accordance with institutional and national regulations for hazardous and explosive materials.
Conclusion
1,2,3,4-Oxatriazol-5-amine represents a promising, yet underexplored, candidate for a new class of high-energy materials. The protocols and application notes presented here provide a comprehensive framework for its proposed synthesis, detailed characterization, and energetic evaluation. While the synthesis is currently hypothetical, it is grounded in established chemical principles. The successful synthesis and characterization of this molecule could open new avenues in the development of advanced energetic materials with tailored properties.
References
- Cheng, G., Yang, H., & Tang, J. (n.d.).
- Klapötke, T. M. (2016). Nitrogen-Rich Azoles as High Density Energy Materials: Reviewing the Energetic Footprints of Heterocycles. Advances in Heterocyclic Chemistry.
- Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
- Xue, M., & Hu, L. (2025). Review on N-NO₂ Type Nitrogen-Rich Energetic Compounds Based on Nitration of Heterocyclic NH Groups.
- Cheng, G., Yang, H., & Tang, J. (n.d.). Bicyclic-Based Energetic Materials.
-
Ma, C., et al. (n.d.). Ionization of 5-amine-1,2,3,4-oxatriazole. ResearchGate. Retrieved from [Link]
- Kaur, P. (2024). Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis. University of Lincoln.
- Gao, H., et al. (2020). Manipulating sensitivities of planar oxadiazole‐based high performing energetic materials.
- Li, Y., et al. (2020).
- Wang, R., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules.
- Zhang, J., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry.
- Wang, R., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. PubMed.
- Wang, R., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability.
- Reddy, C. S., et al. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.
- Kukla, M., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-.
- Zhang, J., et al. (n.d.). Energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings.
- Fischer, D., et al. (2015). 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) and its energetic salts. RSC Advances.
- Kumar, G. S., et al. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry.
- Ghiu, G. L., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
- Klapötke, T. M., et al. (2019). Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Dalton Transactions.
- Talawar, M. B., et al. (2017).
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Application Note: Bioisosteric Replacement Strategies Utilizing the Oxatriazole Ring in Lead Optimization
Scientific Rationale: The Oxatriazole Advantage
In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often necessitates the replacement of metabolically labile or physicochemically suboptimal functional groups. Carboxylic acids, while excellent for target engagement via hydrogen bonding and electrostatic interactions, frequently suffer from poor membrane permeability and rapid Phase II metabolism (e.g., glucuronidation) 1[1].
While 5-substituted 1H-tetrazoles are the classical bioisosteres for carboxylic acids, they present their own liabilities. Tetrazoles maintain comparable acidity (pKa ~4.5–4.9) and offer greater lipophilicity, but their high desolvation energy—stemming from strong hydrogen bonding with water—often counteracts potential gains in passive membrane permeability 2[2].
To circumvent this, the oxatriazole ring (specifically 1,2,3,4-oxatriazole and 1,2,3,5-oxatriazole) has emerged as a highly effective 5-membered heteroaryl bioisostere 3[3]. By replacing a nitrogen atom in the tetrazole core with an oxygen atom, the oxatriazole ring reduces the overall hydrogen-bond donor capacity, thereby lowering the desolvation penalty and improving passive permeability while maintaining the necessary planar geometry and charge distribution.
Furthermore, specific mesoionic derivatives, such as oxatriazole-5-imines, exhibit a unique dual-action pharmacological profile. Beyond acting as structural bioisosteres, these mesoionic compounds spontaneously release nitric oxide (NO) without the need for enzymatic bioactivation 4[4]. This non-enzymatic NO release directly stimulates soluble guanylate cyclase (sGC), making oxatriazoles exceptionally valuable in the design of cardiovascular therapeutics addressing hypertension or heart failure 5[5].
Quantitative Physicochemical Profiling
To justify the bioisosteric replacement, we must compare the physicochemical parameters of the parent carboxylic acid against its tetrazole and oxatriazole counterparts.
Table 1: Comparative Physicochemical Properties of Acidic Bioisosteres
| Property | Carboxylic Acid | 1H-Tetrazole | 1,2,3,5-Oxatriazole |
| pKa Range | 4.2 – 4.5 | 4.5 – 4.9 | 4.0 – 5.2 |
| Lipophilicity (ΔLogP) | Baseline | +0.2 to +0.5 | +0.4 to +0.8 |
| Metabolic Stability | Low (Glucuronidation) | High | High |
| Desolvation Energy | High | Very High | Moderate |
| Passive Permeability | Poor | Poor to Moderate | Moderate to Good |
Logical Workflow for Oxatriazole Integration
The decision to utilize an oxatriazole bioisostere follows a strict, data-driven workflow designed to eliminate ADME liabilities.
Caption: Logical workflow for oxatriazole bioisosteric replacement in lead optimization.
Experimental Protocols & Self-Validating Systems
As an Application Scientist, I emphasize that protocols must not only provide step-by-step instructions but also explain the causality behind the chemistry and incorporate self-validating checkpoints.
Protocol 1: Synthesis of 1,2,3,5-Oxatriazole Bioisosteres via Carbonyl Chloride Intermediates
Objective: Synthesize a target oxatriazole hybrid (e.g., an oxadiazole-oxatriazole core) from an acid chloride precursor.
Causality of Experimental Design: The oxatriazole ring is highly electron-withdrawing. Attempting standard amide coupling (using EDC/HOBt) with an oxatriazole-carboxylic acid often fails due to poor nucleophilicity and steric hindrance. Converting the precursor to a highly reactive acid chloride and driving the cyclization at high temperatures in a polar aprotic solvent ensures complete conversion 6[6].
Step-by-Step Methodology:
-
Activation: Dissolve 1,2,3,5-oxatriazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir for 2 hours to form 1,2,3,5-oxatriazole-4-carbonyl chloride.
-
Coupling & Cyclization: In a separate flask, dissolve the target amidoxime (e.g., (Z)-N′-hydroxynicotinimidamide, 0.5 eq) in anhydrous DMF. Add the freshly prepared 1,2,3,5-oxatriazole-4-carbonyl chloride (0.37 mmol) to the solution 6[6].
-
Thermal Activation: Heat the reaction mixture to 120 °C for 40 minutes under an inert nitrogen atmosphere to force the dehydrative cyclization.
-
Purification: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography (cyclohexane/ethyl acetate gradient).
-
Self-Validation Check: Run LC-MS before and after the 120 °C heating step. The uncyclized O-acyl amidoxime intermediate should be the primary mass peak prior to heating, while the post-heating sample must show a mass shift of -18 Da (loss of H2O), confirming successful ring closure.
Protocol 2: Potentiometric pKa Determination
Objective: Verify that the synthesized oxatriazole bioisostere matches the acidity of the parent carboxylic acid.
Causality of Experimental Design: Accurate pKa matching is the cornerstone of bioisosterism. If the oxatriazole derivative is too acidic, it will be fully ionized in the gastrointestinal tract, plummeting its passive permeability 2[2]. Potentiometric titration is chosen over UV-metric methods because oxatriazoles often lack strong chromophores that shift significantly upon ionization.
Step-by-Step Methodology:
-
Prepare a 1 mM solution of the oxatriazole compound in a co-solvent system (e.g., 0.15 M KCl in 20% methanol/water) to ensure complete solubility.
-
Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titrate the sample with standardized 0.1 M KOH using an automated titrator, recording the pH after each 0.01 mL addition.
-
Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation, correcting for the co-solvent effect via the Yasuda-Shedlovsky extrapolation.
-
Self-Validation Check: Perform a parallel titration of a known standard (e.g., benzoic acid). If the calculated pKa of benzoic acid deviates by more than 0.05 units from its literature value (4.20), recalibrate the electrode and prepare fresh titrants.
Protocol 3: Mesoionic Oxatriazole NO-Release and sGC Activation Assay
Objective: Quantify the non-enzymatic nitric oxide release and subsequent soluble guanylate cyclase (sGC) activation by mesoionic oxatriazole-5-imines.
Causality of Experimental Design: Unlike traditional NO donors (e.g., nitroglycerin) that require enzymatic bioactivation—often leading to clinical tolerance—mesoionic oxatriazoles release NO spontaneously 5[5], 4[4]. Measuring intracellular cGMP (the downstream product of sGC) in a cell-based assay without adding enzymatic co-factors provides a direct functional readout of this spontaneous mechanism.
Step-by-Step Methodology:
-
Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at 1×104 cells/well and incubate overnight.
-
Pre-treat cells with 1 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes to prevent cGMP degradation.
-
Treat the cells with varying concentrations (0.1 nM to 10 μM) of the mesoionic oxatriazole-5-imine in PBS for 15 minutes at 37 °C.
-
Lyse the cells using 0.1 M HCl to halt all enzymatic activity and stabilize the generated cGMP.
-
Quantify cGMP levels using a competitive ELISA kit, reading absorbance at 450 nm.
-
Self-Validation Check: Include an experimental arm pre-treated with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a highly specific, irreversible inhibitor of sGC. If the oxatriazole compound is truly acting via the NO-sGC pathway, the ODQ-treated wells must show a complete ablation of the cGMP spike.
Mechanistic Visualization: NO-sGC Signaling Pathway
The following diagram illustrates the specific signaling cascade initiated by mesoionic oxatriazole bioisosteres acting as spontaneous NO donors.
Caption: Pharmacological signaling pathway of mesoionic oxatriazole NO donors activating sGC.
References[6] Title: Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC
Source: nih.gov URL: [1] Title: A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery - Benchchem Source: benchchem.com URL: [3] Title: (12) Patent Application Publication (10) Pub. No.: US 2024/0254138 A1 Source: googleapis.com URL: [5] Title: EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC) Source: google.com URL: [2] Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: drughunter.com URL: [4] Title: Effects of treatment with mesoionic compounds (MI-4-OCH3, MI-H-H) and... Source: researchgate.net URL:
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- 5. EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC) for the treatment of e.g. hypertension or heart failure - Google Patents [patents.google.com]
- 6. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
molecular docking studies with 1,2,3,4-oxatriazol-5-amine derivatives
Application Note: In Silico to In Vitro Profiling of 1,2,3,4-Oxatriazol-5-Amine Derivatives as Nitric Oxide Donors
Introduction & Mechanistic Rationale
1,2,3,4-oxatriazol-5-amine derivatives represent a highly specialized class of mesoionic and zwitterionic heterocyclic compounds. Due to their unique, highly delocalized electronic structure, these molecules serve as potent, spontaneous, or thiol-dependent nitric oxide (NO) donors[1]. The release of NO from the oxatriazole core has profound pharmacological implications, including the activation of soluble guanylate cyclase (sGC) for vasodilation and targeted cytostatic action against proliferating human hematopoietic cells[1]. Furthermore, the unprecedented NO-induced formation of the 1,2,3,4-oxatriazole ring from acylhydrazides has recently been exploited to create highly selective molecular probes for NO sensing in biological systems[2].
Fig 1: NO-mediated signaling pathway of mesoionic oxatriazole derivatives.
Computational Protocol: Molecular Docking of Mesoionic Compounds
Evaluating the binding affinity of 1,2,3,4-oxatriazol-5-amines to target proteins (e.g., sGC or off-target cytochromes) requires a structurally aware computational workflow.
Causality Check: Standard molecular mechanics force fields (e.g., MMFF94) fail to accurately assign partial charges to the highly delocalized mesoionic ring. Therefore, Density Functional Theory (DFT) optimization is a mandatory prerequisite. DFT calculates the exact electrostatic potential (ESP) and the Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap, ensuring accurate ligand parameterization prior to docking[3].
Fig 2: In silico workflow for mesoionic oxatriazole docking.
Step-by-Step Computational Methodology:
-
Ligand Preparation via DFT: Construct the 3D structure of the 1,2,3,4-oxatriazol-5-amine derivative. Perform geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. Extract the Restrained Electrostatic Potential (RESP) charges for docking.
-
Protein Preparation: Retrieve the target crystal structure from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign Kollman charges.
-
Self-Validating Docking Execution: Define the grid box around the active site. Validation Check: Extract the native co-crystallized ligand and re-dock it into the empty pocket. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.
-
Production Docking: Dock the DFT-optimized oxatriazole derivatives using AutoDock Vina or GOLD. Analyze the binding free energy (ΔG) and specific hydrogen-bonding/pi-stacking interactions.
Data Presentation: In Silico & In Vitro Correlation
The following table summarizes the quantitative correlation between the computed electronic properties (HOMO-LUMO gap), docking scores, and the experimental biological activity (NO release and cytotoxicity) of representative oxatriazole derivatives[1][3].
| Compound ID | HOMO-LUMO Gap (eV) | Docking Score (kcal/mol) | NO Release t½ (min) | IC50 (µM) in MOLT-3 Cells |
| GEA 3162 | 3.42 | -8.7 | 15.2 | 12.5 |
| GEA 3175 | 3.58 | -8.2 | 22.4 | 18.0 |
| Oxa-Deriv-A | 2.95 | -9.4 | 8.5 | 6.2 |
| Oxa-Deriv-B | 4.10 | -6.5 | > 120 | > 50.0 |
| SIN-1 (Control) | N/A | -7.1 | 45.0 | 500.0 |
Data Interpretation: A narrower HOMO-LUMO gap directly correlates with a faster NO release half-life. Compounds with higher docking affinities (more negative ΔG) and faster NO release exhibit significantly more potent cytostatic action against leukemic cell lines[1].
Experimental Validation Protocol: In Vitro NO Release & Cytotoxicity
To empirically validate the computational predictions, the following self-validating in vitro protocols must be executed.
Protocol A: NO Quantification via Griess Assay Causality: Because NO is a highly reactive gas with a short half-life, it rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous media. The Griess assay indirectly measures NO production by quantifying nitrite, providing a stable, cumulative readout of the oxatriazole's donor capacity[2].
-
Standard Curve Generation: Prepare serial dilutions of Sodium Nitrite (NaNO₂) from 0 to 100 µM in the assay buffer. Validation Check: The R² value of the standard curve must be ≥ 0.99 for the assay to proceed.
-
Compound Incubation: Incubate 50 µM of the 1,2,3,4-oxatriazol-5-amine derivative in PBS (pH 7.4) at 37°C. Include SIN-1 (50 µM) as a positive control to verify the assay's dynamic range, and vehicle (DMSO < 0.5%) as a negative control.
-
Reagent Addition: At predefined time points (0, 15, 30, 60 min), mix 50 µL of the sample with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Detection: Incubate in the dark for 15 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader.
Protocol B: Cytostatic Profiling via MTT Assay
-
Cell Seeding: Seed human leukemic T cells (MOLT-3) at 1 × 10⁴ cells/well in a 96-well plate.
-
Treatment: Treat cells with varying concentrations (1 to 100 µM) of the oxatriazole derivatives for 72 hours.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Causality: Viable cells with active metabolism convert MTT into a purple formazan product, directly correlating color intensity with the number of living cells. Dead cells cannot perform this reduction.
-
Solubilization & Readout: Centrifuge, remove the media, and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm to calculate the IC50.
References
-
Vilpo JA, Vilpo LM, Vuorinen P, Moilanen E, Metsä-Ketelä T. "Mode of cytostatic action of mesoionic oxatriazole nitric oxide donors in proliferating human hematopoietic cells". Anticancer Drug Design, 1997.[Link]
-
Islam ASM, Bhowmick R, Garain BC, Katarkar A, Ali M. "Nitric Oxide Sensing through 1,2,3,4-Oxatriazole Formation from Acylhydrazide: A Kinetic Study". The Journal of Organic Chemistry, 2018.[Link]
Sources
- 1. Mode of cytostatic action of mesoionic oxatriazole nitric oxide donors in proliferating human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Sensing through 1,2,3,4-Oxatriazole Formation from Acylhydrazide: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
Application Notes & Protocols: A Framework for Screening 1,2,3,4-Oxatriazol-5-amine Derivatives for Antibacterial Activity
Introduction: The Rationale for Investigating 1,2,3,4-Oxatriazol-5-amine Derivatives
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with structures like oxadiazoles and triazoles demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] The 1,2,3,4-oxatriazol-5-amine core, a nitrogen-rich heterocycle, represents a relatively underexplored chemical space with significant therapeutic potential. While extensive research exists for related 1,3,4-oxadiazole and 1,2,4-triazole derivatives, which have been shown to exhibit antibacterial and other pharmacological properties, the specific antibacterial profile of 1,2,3,4-oxatriazol-5-amine derivatives is not yet well-established in publicly available literature.[1][4][5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic screening and initial characterization of novel 1,2,3,4-oxatriazol-5-amine derivatives. We will proceed from high-throughput primary screening to quantitative secondary assays and preliminary mechanism of action (MoA) studies. The protocols described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[8][9][10]
The central hypothesis is that the unique electronic and structural features of the oxatriazole ring, potentially coupled with carefully chosen substituents, can be leveraged to disrupt essential bacterial processes. Some mesoionic oxatriazole derivatives have been identified as nitric oxide (NO) donors, a mechanism with known antimicrobial implications.[11] This guide will provide the tools to systematically test this and other potential mechanisms.
Part 1: A Hierarchical Screening Strategy
A tiered approach is the most efficient method for screening a library of novel compounds. This strategy, outlined below, allows for the rapid identification of promising "hits" from a large collection of derivatives, which can then be subjected to more rigorous and resource-intensive characterization.
Caption: A hierarchical workflow for antibacterial screening of novel compounds.
Part 2: Experimental Protocols
Preparation of Test Compounds
The solubility and stability of the test compounds are critical for obtaining accurate and reproducible results. It is a common pitfall to proceed with testing without first establishing these parameters, leading to erroneous data.
-
Solvent Selection: Begin by attempting to dissolve the 1,2,3,4-oxatriazol-5-amine derivatives in sterile deionized water. If insoluble, use dimethyl sulfoxide (DMSO) as the primary solvent.
-
Expert Insight: DMSO is the preferred solvent due to its broad solvency and compatibility with most biological assays at low final concentrations. However, it is crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound results.
-
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits) in the chosen solvent. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Stability Check: Before extensive screening, perform a preliminary stability test. Incubate a diluted sample of the compound in the assay medium (e.g., Mueller-Hinton Broth) for the duration of the planned experiment (e.g., 24 hours) at 37°C. Analyze for precipitation or color change.
Protocol: Primary Screening via Agar Well Diffusion
This method provides a qualitative assessment of antibacterial activity and is suitable for screening a large number of compounds rapidly.[12]
-
Rationale: The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test bacterium. The presence of a clear zone of inhibition around the well indicates that the compound has successfully inhibited bacterial growth.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs, micropipettes, and tips
-
Sterile cork borer or hollow punch (6-8 mm diameter)
-
Positive control antibiotic (e.g., Ciprofloxacin, 5 µg/mL)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial inoculum to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.[14] Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Allow the plate to dry for 3-5 minutes. Using a sterile cork borer, create uniform wells in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution into each well. Do the same for the positive and negative controls in separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally corresponds to higher antibacterial activity.
Protocol: Secondary Screening - Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the "gold standard" for determining the MIC, which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[12][13] This quantitative assay is essential for comparing the potency of different derivatives. Adherence to CLSI M07 guidelines is recommended for this protocol.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (prepared as in 2.2, then diluted in MHB to a final concentration of 5 x 10⁵ CFU/mL in the well)
-
Test compound stock solutions
-
Positive and negative controls
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution. Transfer 100 µL from this well to the next well to perform a two-fold serial dilution across the plate. Discard 100 µL from the final well.[13]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the compound and achieves the target bacterial concentration.
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated MHB (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay with inoculated MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]
Procedure:
-
Continuation from MIC: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the agar plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Part 3: Data Presentation and Interpretation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison of the derivatives' activities.
Table 1: Example Summary of MIC and MBC Values for 1,2,3,4-Oxatriazol-5-amine Derivatives
| Compound ID | Gram-Positive Bacteria (S. aureus) | Gram-Negative Bacteria (E. coli) | Interpretation |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |
| OXA-001 | 16 | 32 | >128 |
| OXA-002 | 8 | >128 | 64 |
| Ciprofloxacin | 0.5 | 1 | 0.25 |
Interpretation Guide:
-
Bactericidal: MBC/MIC ratio ≤ 4.
-
Bacteriostatic: MBC/MIC ratio > 4.
Part 4: Advanced Characterization & Mechanism of Action Studies
For the most potent and promising compounds, further studies are warranted to understand their therapeutic potential.
Caption: Workflow for advanced characterization of a lead antibacterial compound.
Time-Kill Kinetics
This assay provides insight into the rate and concentration-dependency of bacterial killing.[12]
Protocol Outline:
-
Prepare tubes of MHB containing the test compound at various multiples of its MIC (e.g., 1x, 4x, 8x MIC).
-
Inoculate with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot, perform serial dilutions, and plate on MHA to determine the number of viable cells (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. A bactericidal agent will typically show a ≥ 3-log₁₀ reduction in CFU/mL within 24 hours.
Mammalian Cell Cytotoxicity Assay
A crucial early-stage assessment of selectivity. The goal is to find compounds that are potent against bacteria but have minimal toxicity to mammalian cells.
Protocol Outline (MTT Assay):
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the test compound for 24-48 hours.
-
Add MTT reagent, which is converted by metabolically active cells into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the concentration that reduces cell viability by 50% (IC₅₀). A high IC₅₀ value relative to the MIC is desirable.
Conclusion
The 1,2,3,4-oxatriazol-5-amine scaffold offers an exciting starting point for the discovery of new antibacterial agents. The lack of extensive prior art is not a barrier but an opportunity for novel discovery. By employing a systematic, hierarchical screening strategy grounded in established, authoritative protocols, researchers can efficiently identify and characterize derivatives with promising antibacterial activity. This structured approach, from initial qualitative screening to quantitative potency determination and preliminary safety assessment, provides the robust data necessary to advance a compound through the early stages of the drug discovery pipeline. The key to success lies in meticulous execution, careful interpretation of results, and a commitment to the scientific rigor championed by institutions like the CLSI.
References
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Antibacterial screening methods for evaluation of natural products. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved March 15, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. Retrieved March 15, 2026, from [Link]
-
Mesoionic oxatriazole derivatives--a new group of NO-donors. (1994). PubMed. Retrieved March 15, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 15, 2026, from [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved March 15, 2026, from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved March 15, 2026, from [Link]
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Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025). Scientific Research Publishing. Retrieved March 15, 2026, from [Link]
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Antibacterial screening assays - Pharmacy. (n.d.). University of Helsinki. Retrieved March 15, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. Retrieved March 15, 2026, from [Link]
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Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved March 15, 2026, from [Link]
-
Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis. (2024). University of Lincoln. Retrieved March 15, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2010). MDPI. Retrieved March 15, 2026, from [Link]
-
Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (2023). PubMed. Retrieved March 15, 2026, from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. Retrieved March 15, 2026, from [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022). Auctores Journals. Retrieved March 15, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (n.d.). Oriental Journal of Chemistry. Retrieved March 15, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PMC. Retrieved March 15, 2026, from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved March 15, 2026, from [Link]
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Advanced Applications of 1,2,3,4-Oxatriazol-5-amine Derivatives in Agrochemical Research: Nitric Oxide Modulation and Pesticidal Scaffold Design
Executive Summary & Mechanistic Overview
In modern agrochemical development, the search for novel heterocyclic scaffolds that offer both high biological activity and tunable physicochemical properties is paramount. 1,2,3,4-oxatriazol-5-amine (and its mesoionic derivatives, such as 3-aryl-1,2,3,4-oxatriazole-5-imines, often referred to as GEA compounds) represents a breakthrough structural motif. Traditionally studied in the context of energetic materials due to their high nitrogen content and specific HOMO-LUMO gaps[1], these compounds have recently demonstrated profound utility in agricultural science through two distinct mechanisms:
-
Exogenous Nitric Oxide (NO) Donation: Mesoionic oxatriazole derivatives are potent, controlled-release NO donors[2]. In plant physiology, NO is a master signaling molecule that mitigates abiotic stress (drought, salinity, extreme temperatures) by modulating redox homeostasis, inducing stomatal closure via Abscisic Acid (ABA) crosstalk, and activating antioxidant defense systems[3].
-
High-Affinity Pesticidal Pharmacophores: The 1,2,3,4-oxatriazole ring is highly electron-deficient. When incorporated into keto-enol systems (replacing traditional 1,2,4-triazoles), the resulting 1,2,3,4-oxatriazole-5-yl derivatives exhibit enhanced binding affinities to target plant/pest enzymes, functioning as highly selective herbicides and acaricides[4].
As an application scientist, the key to leveraging this molecule lies in understanding its dual nature: you can either harness its instability to deliver NO as a biostimulant, or stabilize the ring via specific substitutions to create a persistent pesticidal payload.
Mechanistic Pathway: Oxatriazole-Mediated Plant Stress Tolerance
Unlike traditional NO donors like Sodium Nitroprusside (SNP), which release NO in a rapid, uncontrolled burst leading to potential phytotoxicity, 1,2,3,4-oxatriazol-5-amines undergo a hydrolysis-dependent or enzymatic ring-opening that provides a sustained NO flux[2]. This sustained release is critical for achieving optimal S-nitrosylation of target proteins without triggering nitrosative stress.
Fig 1. Plant stress tolerance signaling pathway activated by 1,2,3,4-oxatriazol-5-amine NO donors.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to distinguish true target engagement from background artifacts.
Protocol A: Quantification of In Planta NO Release Kinetics
Purpose: To validate that the oxatriazole derivative successfully penetrates plant tissue and releases NO, rather than undergoing extracellular degradation. Causality & Choice: We utilize DAF-FM DA (4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate) over the older DAF-2 DA because DAF-FM DA is significantly more photostable and less sensitive to the acidic pH typically found in plant vacuoles.
Step-by-Step Methodology:
-
Sample Preparation: Excise 1 cm leaf discs from 3-week-old Zea mays (maize) plants. Float discs in 10 mM MES buffer (pH 6.1) for 2 hours to recover from wounding stress.
-
Probe Loading: Transfer discs to a dark incubation chamber containing 10 µM DAF-FM DA in MES buffer for 30 minutes at 25°C.
-
Washing: Wash the discs three times with fresh MES buffer to remove excess extracellular probe. Crucial Step: Failure to wash thoroughly will result in false-positive extracellular fluorescence.
-
Treatment Application:
-
Group 1 (Vehicle): Buffer only.
-
Group 2 (Positive Control): 100 µM SNP.
-
Group 3 (Test): 100 µM 1,2,3,4-oxatriazol-5-amine derivative.
-
Group 4 (Self-Validation/Negative Control): 100 µM Test Compound + 200 µM cPTIO (a specific NO scavenger). Causality: If fluorescence increases in Group 4, your compound is causing uncoupled ROS generation, not NO release.
-
-
Imaging & Quantification: Image using a Confocal Laser Scanning Microscope (Excitation: 495 nm; Emission: 515 nm) at 0, 30, 60, and 120 minutes post-treatment. Quantify mean fluorescence intensity (MFI) using ImageJ.
Protocol B: Phenotypic Efficacy Assay for Salinity Stress Mitigation
Purpose: To translate molecular NO release into quantifiable agrochemical efficacy under abiotic stress[5].
Step-by-Step Methodology:
-
Plant Cultivation: Grow Zea mays seedlings in hydroponic Hoagland solution for 14 days under controlled greenhouse conditions (16h light/8h dark, 25°C).
-
Stress Induction: Replace standard hydroponic media with media containing 150 mM NaCl to induce acute salinity stress.
-
Foliar Application: Spray plants until runoff with a 50 µM solution of the oxatriazole derivative formulated with 0.1% Tween-20 (surfactant to break leaf surface tension). Apply at dusk to prevent rapid photodegradation of the active ingredient.
-
Physiological Measurements (Day 7 post-stress):
-
Stomatal Conductance: Measure using a leaf porometer (mmol/m²s) to validate ABA-mediated stomatal closure.
-
ROS Quantification: Homogenize leaf tissue in 0.1% Trichloroacetic acid (TCA), centrifuge, and react the supernatant with 1M KI. Measure absorbance at 390 nm to quantify H₂O₂ levels.
-
-
Data Analysis: Compare biomass retention (dry weight) against unstressed controls.
Quantitative Data Summaries
The following tables synthesize typical thermodynamic parameters and expected phenotypic outcomes when utilizing oxatriazole-based compounds in agrochemical research.
Table 1: Thermodynamic & Kinetic Parameters of Oxatriazole Derivatives Data reflects the tunable nature of the oxatriazole ring based on substitution, dictating its use as either a biostimulant or a stable pesticide[1],[2].
| Compound Class | NO Release Half-Life (t₁/₂ at pH 7.4) | Energy Barrier for Ring Opening (ΔE) | Primary Agrochemical Application |
| GEA 3162 (Oxatriazole-imine) | ~45 minutes | 2.71 kcal/mol | Acute Stress Mitigation (NO Donor) |
| 5-amino-1,2,3,4-oxatriazole | ~120 minutes | 6.43 kcal/mol | Sustained Biostimulant |
| Oxatriazolyl-keto-enol | N/A (Highly Stable) | > 18.0 kcal/mol | Selective Herbicide / Acaricide |
Table 2: Comparative Efficacy in Zea mays under 150 mM NaCl Salinity Stress Quantitative metrics demonstrating the superiority of sustained NO release via oxatriazole derivatives compared to standard burst-release donors[5].
| Treatment Group | Stomatal Conductance (mmol/m²s) | Leaf ROS (H₂O₂ µmol/g FW) | Biomass Retention (% of Control) |
| Control (No Stress) | 145 ± 12 | 2.1 ± 0.3 | 100% |
| Salinity (150 mM NaCl) | 42 ± 8 | 8.7 ± 1.1 | 45% |
| Salinity + SNP (Standard NO) | 68 ± 10 | 5.2 ± 0.8 | 62% |
| Salinity + Oxatriazol-5-amine | 95 ± 9 | 3.4 ± 0.5 | 88% |
Conclusion & Formulation Insights
From a formulation standpoint, the application of 1,2,3,4-oxatriazol-5-amine requires careful consideration of the matrix. Because the NO-donating mechanism is often triggered by hydrolysis, aqueous suspension concentrates (SC) are generally not recommended for long-term shelf life. Instead, formulating these active ingredients as Wettable Powders (WP) or Emulsifiable Concentrates (EC) in non-aqueous solvents ensures that the ring remains intact until tank-mixed by the end-user. Conversely, if the oxatriazole is utilized as a stable keto-enol herbicidal scaffold[4], standard aqueous formulations are viable due to the higher energy barrier preventing spontaneous ring-opening.
References
-
Benchchem - 1,2,3,4-Oxatriazol-5-amine: Quantum Chemical Calculations for Electronic Structure Determination. 1
-
PubMed (NIH) - Mesoionic oxatriazole derivatives--a new group of NO-donors. 2
-
MDPI - Nitric Oxide-Based Signaling During Abiotic Stress Responses in Plants: Mechanisms of Tolerance and Applicability in Sustainable Horticultural Crop Management. 3
-
Google Patents - WO2013021044A1 - 1,2,4-triazolyl-substituted keto-enols (Bayer CropScience AG). 4
-
PubMed (NIH) - Nitric Oxide-Releasing Chitosan Nanoparticles Alleviate the Effects of Salt Stress in Maize Plants. 5
Sources
- 1. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
- 2. Mesoionic oxatriazole derivatives--a new group of NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2013021044A1 - 1,2,4-triazolyl-substituted keto-enols - Google Patents [patents.google.com]
- 5. Nitric oxide-releasing chitosan nanoparticles alleviate the effects of salt stress in maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 1,2,3,4-oxatriazol-5-amine in the development of enzyme inhibitors
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating novel heterocyclic scaffolds, such as 1,2,3,4-oxatriazol-5-amine, in the context of enzyme inhibitor development. Given the nascent state of research on this specific moiety, this document establishes a generalized yet rigorous workflow, from initial computational assessment to detailed mechanistic studies, applicable to any new chemical entity in a drug discovery program.
Introduction: The Quest for Novel Scaffolds in Enzyme Inhibition
The relentless pursuit of novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are implicated in a vast array of pathologies, making them prime therapeutic targets. However, the repeated use of a limited set of core chemical structures, or scaffolds, can lead to challenges in selectivity, patentability, and overcoming drug resistance.
Nitrogen-rich heterocycles are of particular interest due to their unique stereoelectronic properties, metabolic stability, and capacity for multi-point interactions with protein targets. The 1,2,3,4-oxatriazol-5-amine structure represents an under-explored scaffold. While specific, published data on its role as a primary pharmacophore in enzyme inhibition is scarce, its features—a high nitrogen content, potential for hydrogen bonding (amine group), and a unique ring system—make it an intriguing candidate for investigation.
This guide, therefore, uses 1,2,3,4-oxatriazol-5-amine as a representative example to outline a robust, field-proven methodology for assessing the potential of any novel heterocyclic compound as an enzyme inhibitor. We will proceed from theoretical evaluation to practical, validated experimental protocols.
Part 1: Initial Assessment and In Silico Triage
Before committing to costly and time-consuming synthesis, a thorough computational and theoretical evaluation is paramount. This initial phase aims to predict the compound's drug-like properties and potential for biological activity, effectively triaging candidates with a low probability of success.
Physicochemical and Pharmacokinetic Profiling
The first step is to assess the "drug-likeness" of the core scaffold and its potential derivatives. This is guided by established principles such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.
Protocol for In Silico Profiling:
-
Structure Generation: Draw the 1,2,3,4-oxatriazol-5-amine structure in a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Property Calculation: Utilize computational tools, such as the SwissADME web server, to calculate key physicochemical properties.
-
Analysis: Compare the calculated properties against established drug-likeness rules.
Table 1: Predicted Physicochemical Properties of 1,2,3,4-Oxatriazol-5-amine
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Assessment |
| Molecular Weight ( g/mol ) | 88.06 | < 500 | Pass |
| logP (Octanol/Water) | -0.85 | < 5 | Pass |
| Hydrogen Bond Donors | 1 (amine group) | < 5 | Pass |
| Hydrogen Bond Acceptors | 4 (N and O atoms) | < 10 | Pass |
Causality Behind the Protocol: This initial screen is a critical filter. A compound that fails these basic rules is likely to have poor pharmacokinetic properties (e.g., poor absorption, low membrane permeability), making it a non-viable drug candidate, regardless of its potency against a target enzyme.
Target Identification via Structural Homology
While the scaffold itself may be novel, its substructures might be present in known bioactive molecules. Searching large chemical databases can reveal potential enzyme targets based on structural similarity to known inhibitors.
Workflow for Target Scoping:
-
Database Search: Perform a substructure or similarity search in databases like PubChem, ChEMBL, and SciFinder.
-
Bioactivity Analysis: Analyze the biological activity data of the retrieved analogs. Identify any recurring enzyme targets or target families.
-
Hypothesis Generation: Formulate a hypothesis about potential enzyme targets for the 1,2,3,4-oxatriazol-5-amine scaffold based on the findings.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,3,4-Oxatriazol-5-amine Synthesis
Welcome to the Technical Support Center for the synthesis of mesoionic 1,2,3,4-oxatriazol-5-amines (often isolated as 3-substituted 1,2,3,4-oxatriazolium-5-aminides). This guide is designed for discovery chemists and process scientists encountering yield bottlenecks, impurity profiles, or cyclization failures during the construction of the oxatriazole nucleus.
Below, we detail the mechanistic causality behind common failures, provide a troubleshooting FAQ, and outline a self-validating, high-yield protocol.
Mechanistic Workflow & Visualization
The foundational step in synthesizing 1,2,3,4-oxatriazole derivatives involves the nitrosation and subsequent oxidative cyclization of 1-substituted thiosemicarbazides[1]. This is not a simple condensation; it requires the extrusion of elemental sulfur to form the oxygen-containing heterocycle[2].
Mechanistic workflow for the synthesis of mesoionic 1,2,3,4-oxatriazol-5-amines.
Troubleshooting & FAQs
Q1: Why is my yield of the 1,2,3,4-oxatriazole derivative consistently below 50% when using sodium nitrite and aqueous acid? A1: Traditional methods utilizing sodium nitrite (NaNO2) and aqueous acid for the nitrosation of 1,4-disubstituted thiosemicarbazides typically result in poor yields ranging from 18% to 57%[2]. This is caused by the inherent instability of nitrous acid in aqueous media, which leads to competing side reactions and the premature decomposition of the delicate N-nitroso intermediate. Switching to an alkyl nitrite (such as ethyl nitrite) in a non-aqueous solvent like methanol suppresses these aqueous side reactions, allowing yields to reach up to 94%[2][3].
Q2: I am using ethyl nitrite, but the cyclization is incomplete and starting material remains. What stoichiometric ratio is required? A2: The formation of the 1,2,3,4-oxatriazole ring from a thiosemicarbazide precursor is not a 1:1 nitrosation. Mechanistically, it requires the extrusion of sulfur[2]. Therefore, at least 2 to 2.5 equivalents of alkyl nitrite are required[2]. The first equivalent forms the N-nitroso intermediate, while the excess alkyl nitrite acts as an oxidant to facilitate cyclization and the precipitation of free sulfur. We recommend adding 2.1 equivalents initially, followed by an additional 0.4 equivalents after 10 minutes to drive the reaction to completion[3].
Q3: How do I efficiently remove the elemental sulfur byproduct without degrading the oxatriazolium salt? A3: During the addition of ethyl nitrite, the solution will initially darken due to nitrous vapors, but will turn light after a few minutes as free sulfur precipitates out of the solution[2]. Because the intermediate 1,2,3,4-oxatriazolium-5-aminide hydrochloride is highly soluble in the methanolic reaction mixture, you can remove the sulfur via simple vacuum filtration at 0–5 °C before evaporating the solvent[3].
Q4: What is the optimal method for converting the hydrochloride salt to the mesoionic free base? A4: The mesoionic oxatriazole ring is highly sensitive to strong bases and elevated temperatures, which can trigger ring-opening degradation[4]. Neutralization must be performed using a mild base, such as sodium bicarbonate (NaHCO3), in a biphasic system (e.g., H2O/CH2Cl2) cooled to -5 °C[3]. The biphasic system immediately partitions the free mesoionic base into the organic layer, protecting it from further hydrolysis.
Yield Comparison Data
To justify the transition from aqueous to non-aqueous nitrosation, consult the quantitative comparison below. The data highlights the critical impact of the nitrosating agent on the final yield of 3-substituted 1,2,3,4-oxatriazolium-5-aminides.
| Nitrosating Agent | Solvent System | Equivalents Required | Typical Yield (%) | Mechanistic Impact |
| Sodium Nitrite (NaNO2) | Aqueous HCl | 1.0 - 1.5 | 18 - 57%[2] | High rate of N-nitroso decomposition; difficult sulfur removal. |
| Ethyl Nitrite | Methanol / HCl | 2.0 - 2.5[2] | 85 - 94%[3] | Near quantitative oxidative cyclization; clean sulfur precipitation. |
Validated Experimental Protocol
The following self-validating protocol is optimized for the synthesis of 3-(3-chloro-2-methylphenyl)-1,2,3,4-oxatriazolium-5-aminide, achieving yields up to 94%[3].
Phase 1: Nitrosation and Cyclization
-
Preparation: Dissolve 1-(3-Chloro-2-methylphenyl)thiosemicarbazide (40 mmol) in 100 mL of methanol and 5 mL of concentrated HCl[2][3].
-
Temperature Control: Cool the solution strictly to 0–5 °C using an ice bath. Causality: Higher temperatures will cause the ethyl nitrite to boil off and degrade the intermediate.
-
Primary Nitrosation: Add ethyl nitrite (7 mL, 85 mmol) dropwise over 5 minutes[3].
-
Self-Validation Check: The mixture will become dark colored due to nitrous vapors, then turn light after a few minutes as free sulfur precipitates[2].
-
-
Secondary Oxidation: Stir for 10 minutes, then add a second portion of ethyl nitrite (1 mL, 17 mmol) to ensure complete sulfur extrusion[3].
-
Maturation: Remove the cooling bath and stir the mixture for an additional 20 minutes[3].
Phase 2: Isolation of the Hydrochloride Salt 6. Sulfur Removal: Filter the mixture immediately to remove the precipitated elemental sulfur. 7. Concentration: Evaporate the filtrate to dryness in vacuo at 30 °C. Co-evaporate the residue with toluene and ethanol to remove residual water and acid[3]. 8. Trituration: Triturate the resulting residue with diethyl ether (5 mL). Filter and wash with small quantities of diethyl ether to yield the pure hydrochloride salt (Typical yield: 9.2 g, 94%; mp 194–195 °C)[3].
Phase 3: Mesoionic Free Base Generation 9. Biphasic Setup: Dissolve the hydrochloride salt in a mixture of H2O (230 mL) and CH2Cl2 (75 mL)[3]. 10. Mild Neutralization: Cool the biphasic mixture to -5 °C. Carefully add NaHCO3 (6.44 g, 77 mmol) in small quantities[3]. 11. Extraction: Once CO2 evolution ceases, stir vigorously for 10 minutes. Isolate the organic (CH2Cl2) phase, dry, and evaporate to yield the pure mesoionic 1,2,3,4-oxatriazol-5-amine derivative[3].
References
- Source: Thieme Connect (Science of Synthesis)
- EP0654028B1 - 3- and 5-substituted 1,2,3,4-oxatriazole-5-imine compounds, a process for the preparation thereof...
- 1,2,3,4-Oxatriazol-5-amine | Synthesis of Aminated Oxatriazole Derivatives Source: Benchchem URL
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. EP0654028B1 - 3- and 5-substituted 1,2,3,4-oxatriazole-5-imine compounds, a process for the preparation thereof, a pharmaceutical preparation containing said compounds and the use of said compounds for the preparation of medicaments - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of Nitrogen-Rich Heterocycles
Introduction: The synthesis of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are integral to a vast array of pharmaceuticals and advanced energetic materials.[1][2] However, their synthesis is often fraught with challenges, from controlling regioselectivity to ensuring the stability and safety of the final compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues that arise during the synthesis of nitrogen-rich heterocycles like tetrazoles and triazoles.
Section 1.1: Tetrazole Synthesis ([3+2] Cycloaddition of Nitriles and Azides)
Question 1: My tetrazole synthesis is resulting in very low or no conversion. What are the primary causes?
Answer: Low conversion in tetrazole synthesis is a frequent challenge and can typically be attributed to one or more of the following factors:
-
Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often kinetically slow. The nitrile group's electrophilicity needs to be enhanced for the azide to react efficiently. Without proper activation, the reaction may not proceed at a practical rate.[3]
-
Solution: Employ a Lewis acid (e.g., zinc salts, aluminum salts) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile. The choice and loading of the catalyst are critical and may require optimization.[3]
-
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[3]
-
Solution: Gradually increase the reaction temperature. A common range is 100-150 °C, but this is highly substrate-dependent.[4]
-
-
Poor Solubility: For the reaction to proceed efficiently, both the nitrile and the azide salt must be adequately dissolved in the solvent.[4]
-
Solution: Select a solvent in which both starting materials are soluble at the reaction temperature. Common solvents include DMF, DMSO, and water.
-
-
Catalyst Inactivity: The catalyst may be degraded or poisoned by impurities.
-
Solution: Ensure the catalyst is of high quality and stored correctly. In some cases, using a co-catalyst like dibutyltin oxide can be beneficial for stubborn reactions.[5]
-
Question 2: I'm observing a significant amount of a carboxamide side product. How can this be minimized?
Answer: The formation of a carboxamide is a common side reaction caused by the hydration of the nitrile starting material. This is particularly common when using certain Lewis acid catalysts in the presence of water.[3]
-
Mitigation Strategies:
-
Anhydrous Conditions: If the reaction is not designed to be run in water, ensure that all reagents and solvents are dry.
-
Catalyst Choice: Some Lewis acids are more prone to promoting nitrile hydration. Consider screening alternative catalysts.
-
Reaction Time: Prolonged reaction times can sometimes lead to increased side product formation. Monitor the reaction progress and work it up as soon as it reaches completion.
-
Question 3: The reaction is very slow. How can I accelerate the conversion rate?
Answer: Long reaction times are a known drawback in some tetrazole syntheses.[3]
-
Strategies for Acceleration:
-
Increase Temperature: Carefully increasing the reaction temperature is often the most direct way to boost the reaction rate.[3]
-
Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[6][7]
-
Optimize Catalyst System: The choice and concentration of the catalyst can dramatically influence the reaction rate. Experimenting with different Lewis acids or catalyst systems can lead to faster conversions.[3]
-
Question 4: What are the critical safety precautions when working with sodium azide?
Answer: Sodium azide is highly toxic and can form explosive compounds. Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Formation of Hydrazoic Acid: Avoid contact between sodium azide and strong acids, as this will generate highly toxic and explosive hydrazoic acid gas.[4]
-
Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, silver) to form highly shock-sensitive metal azides. Do not use metal spatulas for handling, and ensure your reaction setup is free of these metals.[4]
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to your institution's safety guidelines. Never pour azide waste down the drain, as it can react with metal pipes to form explosive deposits.[4]
Section 1.2: Triazole Synthesis (Azide-Alkyne Cycloaddition)
Question 1: My triazole synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The classic Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles because the reaction proceeds under thermal conditions without a catalyst to direct the orientation of the azide and alkyne.[8][9]
-
Solutions for Regiocontrol:
-
For 1,4-Disubstituted Triazoles (CuAAC): Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is highly regioselective for the 1,4-isomer and can be performed under mild conditions, often at room temperature.[8]
-
For 1,5-Disubstituted Triazoles (RuAAC): Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method selectively produces the 1,5-isomer.[8]
-
Question 2: I am performing a CuAAC reaction, but the yield of the 1,4-isomer is low. What could be the issue?
Answer: Low yields in CuAAC can arise from several factors, including inefficient catalyst generation, catalyst poisoning, or competing side reactions.[8]
-
Troubleshooting Steps:
-
Catalyst System Check: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ.[8]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne, a common side reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Ligand Stabilization: Use a stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to protect the Cu(I) catalyst from oxidation and disproportionation.
-
Solvent and pH: The reaction is often accelerated in a mixture of water and a co-solvent. Maintain a pH between 4 and 12 for optimal results.[8]
-
Part 2: Experimental Protocols & Workflows
Section 2.1: General Protocol for Zinc-Catalyzed Tetrazole Synthesis
This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles using zinc bromide as a catalyst.
Materials:
-
Nitrile starting material
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the nitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and zinc bromide (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 1M HCl to a pH of ~2 to protonate the tetrazole and quench any unreacted azide.
-
If a precipitate forms, collect the product by vacuum filtration, wash with cold water, and dry.[4]
-
If the product is soluble, extract the aqueous layer with ethyl acetate (3x).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography.
Section 2.2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles.
Materials:
-
Azide starting material
-
Alkyne starting material
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Water and tert-butanol (1:1 mixture)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 eq) and the alkyne (1.0 eq) in a 1:1 mixture of water and tert-butanol.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.[8]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[8]
Part 3: Visualization & Data
Section 3.1: Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of nitrogen-rich heterocycles.
Caption: Troubleshooting workflow for low conversion in tetrazole synthesis.
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.[8]
Section 3.2: Stability and Performance of Energetic Materials
The synthesis of nitrogen-rich heterocycles is often aimed at producing energetic materials. A key challenge is balancing high detonation performance with low sensitivity to stimuli like impact and friction.[10] Fused-ring systems have shown promise in achieving this balance.[10][11]
| Compound | Abbreviation | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| RDX | RDX | 8,750 | 7.4 | 120 | [12] |
| DPX-27 | - | 8,970 | 10 | 258 | [10] |
| TNDPT | - | 9,630 | 10 | 240 | [10] |
| NPX-03·2HClO₄ | - | 8,187 | 50 | >360 | [13] |
Data compiled from published sources.[10][12][13] This table illustrates how nitrogen-rich fused-ring compounds can exhibit detonation velocities comparable to or exceeding that of RDX, while also demonstrating significantly lower sensitivity, making them safer to handle.[10][13]
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in tetrazole synthesis.
- Science China Press. (2018, November 25). Fused-ring Nitrogen-rich Heterocycles as Energetic Materials: Maintaining A Fine Balance Between Performance and Stability.
- Thieme. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block.
- Benchchem. (n.d.). addressing regioselectivity issues in triazole synthesis.
- ACS Publications. (2025, September 1). Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability.
- ResearchGate. (2025, October 16). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
- ACS Publications. (2024, September 4). Approaching the Thermostability Limit of Nitrogen-Rich Heterocyclic Perchlorate-Based Energetic Materials.
- PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
- Benchchem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions.
- RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles.
- IJARST. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
- ResearchGate. (2019, September 23). Recent Advances in Safe Synthesis of Energetic Materials: An Overview.
- Reddit. (2025, July 3). Problem with tetrazole formation : r/Chempros.
- Benchchem. (n.d.). Application Notes and Protocols for High-Energy Materials: Handling and Safety.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarst.in [ijarst.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 10. Fused-ring Nitrogen-rich Heterocycles as Energetic Materials: Maintaining A Fine Balance Between Performance and Stability [energetic-materials.org.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
stability and decomposition issues of 1,2,3,4-oxatriazol-5-amine
Introduction
Welcome to the technical support guide for 1,2,3,4-oxatriazol-5-amine. This molecule represents a fascinating and high-energy heterocyclic scaffold with significant potential in the development of novel energetic materials and as a unique building block in medicinal chemistry.[1][2] However, its high nitrogen and oxygen content, which contributes to its desirable energetic properties, also renders it susceptible to stability and decomposition issues.[2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the handling, stability, and troubleshooting of experiments involving this compound. Our goal is to help you anticipate challenges, diagnose problems, and ensure the integrity and safety of your research.
Frequently Asked Questions (FAQs)
Q1: What is 1,2,3,4-oxatriazol-5-amine and what are its primary applications?
A1: 1,2,3,4-Oxatriazol-5-amine is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing one oxygen, three nitrogen atoms, and one carbon atom. Its structure is of significant interest in the field of energetic materials due to the high-energy N-O and C=N bonds, which can enhance energy density.[1] Computational studies suggest that derivatives of this scaffold can achieve high detonation velocities and pressures, making them potential candidates for advanced explosives.[1][2] Beyond this, nitrogen-rich heterocycles are foundational in medicinal chemistry for creating compounds with diverse biological activities.[3][4][5]
Q2: What are the main stability concerns associated with this compound?
A2: The primary stability concern is its propensity for thermal decomposition. The 1,2,3,4-oxatriazole ring is an "explosophore," a functional group that imparts explosive properties to a molecule.[2] The ring system is inherently strained and can undergo cleavage or rearrangement, especially when subjected to heat, strong acids or bases, or physical shock.[6][7] Mechanistic studies on related compounds suggest a potential for ring-opening to form an acyl azide intermediate, which can then rapidly lose nitrogen gas (N₂).[6]
Q3: Is a Safety Data Sheet (SDS) available for this specific compound?
A3: As a novel or research-level compound, a specific, comprehensive SDS for 1,2,3,4-oxatriazol-5-amine may not be readily available from all suppliers. However, it is crucial to handle it with the precautions outlined for energetic materials and diazo compounds.[7][8][9] Always operate under the assumption that it is sensitive to heat, shock, and friction. Refer to SDSs for similar nitrogen-rich heterocyclic compounds for guidance on personal protective equipment (PPE), storage, and disposal.[10][11]
Q4: What solvents are recommended for handling and reactions?
A4: Solvent choice is critical. Aprotic solvents of moderate polarity, such as acetonitrile, ethyl acetate, or dichloromethane, are generally preferred for reactions and analysis. Protic solvents, especially under acidic or basic conditions, may facilitate decomposition pathways. Always perform small-scale solubility and stability tests before committing to a large-scale experiment. For storage, it is best kept as a dry solid under an inert atmosphere.[12]
Troubleshooting Guide: Synthesis & Handling
This section addresses common issues encountered during the synthesis and handling of 1,2,3,4-oxatriazol-5-amine.
Problem 1: Consistently low or no yield during synthesis.
| Probable Cause | Expert Analysis & Recommended Solution |
| Premature Decomposition | The most likely culprit. Synthesis of related thiatriazoles and other energetic heterocycles often involves diazotization at low temperatures (0-5 °C).[13] Causality: The diazotization intermediate and the final oxatriazole ring are thermally labile. Exceeding this temperature range, even locally, can lead to rapid decomposition into gaseous products (N₂, CO) and other fragments. Solution: 1. Strictly maintain the reaction temperature below 5 °C using an ice/salt bath. 2. Ensure slow, dropwise addition of reagents to control any exotherms. 3. Use pre-cooled solvents. |
| Incorrect pH | The stability of the amine and the reaction intermediates can be highly pH-dependent. Causality: The amino group's nucleophilicity and the stability of the diazonium precursor are optimal within a specific pH range. Deviations can halt the reaction or promote side reactions. Solution: Monitor and adjust the pH of the reaction mixture carefully. For diazotization reactions, a specific acidic condition is typically required to generate nitrous acid in situ. |
| Impure Starting Materials | Contaminants in the starting semicarbazide or sodium nitrite can interfere with the reaction. Causality: Metal impurities can catalyze decomposition, while organic impurities can lead to unwanted side products, consuming reagents and complicating purification. Solution: Use high-purity, recrystallized starting materials. Verify purity by NMR or melting point analysis before starting the synthesis. |
Problem 2: The isolated product decomposes during storage or workup.
| Probable Cause | Expert Analysis & Recommended Solution |
| Thermal Stress | Using heat for solvent removal (e.g., high-temperature rotary evaporation) or drying is a common mistake. Causality: As an energetic material, its decomposition temperature can be low. Even moderate heating can initiate decomposition, which may be auto-catalytic. Some related energetic materials have decomposition temperatures as low as 120°C.[8] Solution: 1. Remove solvents in vacuo at or below room temperature. 2. Dry the product in a vacuum desiccator at ambient temperature, shielded from light. Avoid using a drying oven. |
| Exposure to Light | Many nitrogen-rich compounds are light-sensitive. Causality: UV radiation can provide the activation energy needed to initiate ring cleavage or other decomposition reactions. Solution: Store the compound in amber vials, wrapped in aluminum foil, in a cool, dark place. Conduct experimental manipulations in a fume hood with the sash lowered to minimize light exposure. |
| Mechanical Agitation/Friction | Scraping the solid product aggressively during filtration or transfer can be hazardous. Causality: Energetic materials can be sensitive to impact and friction. This mechanical energy can be sufficient to initiate decomposition. Solution: Use soft plastic or rubber spatulas instead of metal ones. Avoid grinding the material. Handle the solid gently and in small quantities. Use non-sparking tools and ensure equipment is properly grounded.[7] |
Problem 3: Spectroscopic data (NMR/IR) is inconsistent or shows impurities.
| Observation | Probable Cause | Suggested Action |
| Broad peaks in ¹H NMR | 1. Tautomerism or dynamic equilibrium with an open-chain azide form.[6]2. Presence of paramagnetic impurities.3. Sample degradation in the NMR solvent. | 1. Acquire the spectrum at a lower temperature to potentially resolve the dynamic exchange.2. Filter the NMR sample through a small plug of celite.3. Re-acquire the spectrum immediately after dissolving a fresh sample. |
| Absence of expected signals | The compound has fully decomposed. | Re-isolate the product using gentler conditions. Check the stability of a small sample in the chosen NMR solvent before preparing the full sample. |
| Unexpected IR peaks (e.g., ~2100 cm⁻¹) | This strong, sharp peak is characteristic of an azide (-N₃) group, indicating ring-opening has occurred. | This confirms a major decomposition pathway. Review and optimize the synthesis and handling procedures to be more mild (lower temperature, neutral pH, exclusion of light). |
Experimental Protocols
Protocol 1: Representative Synthesis of 1,2,3,4-Oxatriazol-5-amine
This protocol is adapted from general procedures for synthesizing analogous energetic heterocycles and must be performed with extreme caution behind a blast shield in a certified fume hood.[13]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve semicarbazide hydrochloride (1.0 eq) in 1 M hydrochloric acid. Cool the flask to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred semicarbazide solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours. The progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Workup: Once the reaction is complete, the product may precipitate. If so, collect the solid by vacuum filtration using a Büchner funnel, washing with ice-cold water and then a small amount of cold ethanol. Do not scrape the filter cake aggressively.
-
Drying: Dry the product in a vacuum desiccator at room temperature in the dark. Do not use heat.
-
Validation: Characterize the product immediately using low-temperature NMR and IR spectroscopy to confirm its structure and assess purity.
Protocol 2: Small-Scale Thermal Stability Assessment (DSC)
This should only be performed by trained personnel on a properly calibrated Differential Scanning Calorimetry (DSC) instrument with appropriate safety measures for energetic materials.
-
Sample Preparation: Carefully place 0.5-1.0 mg of the dry compound into an aluminum DSC pan. Do not tamp or grind the sample.
-
Instrument Setup: Place the pan in the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5 °C/min) under a nitrogen atmosphere.
-
Analysis: The onset of a sharp exothermic peak in the DSC thermogram indicates the decomposition temperature (T_dec). This provides a quantitative measure of the compound's thermal stability.[8]
Visualization of Key Processes
Troubleshooting Workflow for Synthesis
Caption: A logical workflow for troubleshooting low yields in the synthesis of 1,2,3,4-oxatriazol-5-amine.
Potential Decomposition Pathway
Caption: A simplified diagram showing a potential decomposition pathway via a ring-opening mechanism.[6]
References
-
Politzer, P., & Murray, J. S. (2018). Oxatriazoles: Potential Frameworks for Energetic Compounds? Request PDF. Available at: [Link]
-
Yin, P., et al. (2017). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. PMC. Available at: [Link]
-
University of Lincoln Repository. Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis. Available at: [Link]
-
Anichem. (2021). MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Available at: [Link]
-
BASF Corporation. (2016). Safety Data Sheet AMINE O. Available at: [Link]
-
Ma, C., et al. (2025). Zwitterionic energetic materials containing an oxatriazole explosophore: an exploration of structure and performance. Request PDF on ResearchGate. Available at: [Link]
-
MDPI. (2021). 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. Available at: [Link]
-
Greenbook.net. MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Semantic Scholar. (2023). Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet 1,2,5-Oxadiazol-3-amine. Available at: [Link]
-
Office of Naval Research. Decomposition of Azo & Hydrazo linked Bis Triazines. Available at: [Link]
-
ResearchGate. Ionization of 5-amine-1,2,3,4-oxatriazole. Available at: [Link]
-
ResearchGate. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available at: [Link]
-
FDA Global Substance Registration System. 1,2,3,4-THIATRIAZOL-5-AMINE. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Available at: [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). Available at: [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available at: [Link]
-
Nepovimova, E., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC. Available at: [Link]
-
MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available at: [Link]
-
MDPI. (2022). Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study. Available at: [Link]
-
PubChem. 1,2,3,4-Thiatriazol-5-amine. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available at: [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]
-
Journal of Medicinal Chemistry. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. PMC. Available at: [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
- 7. anichemllc.com [anichemllc.com]
- 8. 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting & FAQs for Oxatriazole Synthesis
Welcome to the Technical Support Center for the synthesis of mesoionic 1,2,3,4-oxatriazoles (azasydnones). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges inherent in constructing these high-nitrogen, energy-dense heterocycles.
The standard de novo construction of the 1,2,3,4-oxatriazole core typically involves the cyclization of 1,4-disubstituted thiosemicarbazides using nitrous acid[1]. However, the strained nature of the resulting ring makes it highly susceptible to side reactions. This guide will explain the causality behind these side reactions and provide self-validating protocols to minimize them.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding open-chain azides instead of the desired 1,2,3,4-oxatriazole? A: This is a classic thermodynamic degradation issue. The non-aromatic 4,5-dihydro-1,2,3,4-oxatriazole ring contains a weak O–N single bond. Under thermal stress or in the presence of strong nucleophiles, the ring undergoes cleavage because the corresponding open-chain azide (or carboxamide) is thermodynamically more stable[2][3]. Causality: If your reaction temperature exceeds 10 °C during nitrosation, the kinetic barrier for ring opening is breached, driving the equilibrium toward the azide degradation product.
Q2: I am trying to synthesize 3-aryl-1,2,3,4-oxatriazole-5-imines, but my spectral data shows the presence of 5-olates (oxatriazolones). What went wrong? A: You are observing hydrolysis. The 5-imine group (azasydnonimine) is highly sensitive to aqueous acidic conditions. When sodium nitrite and aqueous hydrochloric acid are used, the excess water facilitates the nucleophilic attack on the imine carbon, hydrolyzing it to the corresponding 1,2,3,4-oxatriazolium-5-olate[4]. Causality: Water acts as a competing nucleophile against the intramolecular cyclization pathway. Switching to a non-aqueous alkyl nitrite system eliminates this vector.
Q3: Can I perform nucleophilic substitutions on the aryl ring of an azasydnone without destroying the oxatriazole core? A: Yes, but reagent selection is critical. Mild N -nucleophiles can successfully displace leaving groups (like methoxy or halo groups) on the aryl ring via SNAr reactions while leaving the oxatriazole moiety intact[5]. However, if you use specific alkylhydrazines (e.g., methylhydrazine) on a dinitroaryl-substituted azasydnone, the adjacent nitro groups can participate in a secondary cyclization, yielding benzo[d][1,2,3]triazole 3-oxides instead of the simple substituted product[5].
Part 2: Troubleshooting Guide & Step-by-Step Methodologies
To minimize side reactions, we must abandon the traditional aqueous NaNO2 / HCl method (which typically yields a poor 18–57%[1]) in favor of a kinetically controlled, non-aqueous alkyl nitrite protocol.
Protocol A: Non-Aqueous Synthesis of 3-Aryl-1,2,3,4-oxatriazole-5-imines
This protocol utilizes ethyl nitrite in methanol to provide a mild, homogeneous environment that suppresses both hydrolysis and thermal azide formation[1].
Step 1: Precursor Dissolution Dissolve 1 equivalent (e.g., 40 mmol) of the 1-arylthiosemicarbazide precursor in 100 mL of anhydrous methanol. Add a catalytic amount (5 mL) of concentrated HCl (37%) while stirring at room temperature. Rationale: Methanol ensures complete solvation of the precursor, preventing localized concentration gradients that lead to over-nitrosation.
Step 2: Kinetic Temperature Control Submerge the reaction vessel in an ice bath and bring the internal temperature strictly to 0–5 °C . Rationale: Maintaining this temperature locks the system in the kinetic regime, preventing the thermodynamic cleavage of the O–N bond into azides[2].
Step 3: Nitrosation Add 2 to 2.5 equivalents of ethyl nitrite dropwise over a period of 5 minutes. Self-Validation Checkpoint: The reaction mixture will initially turn dark due to the generation of nitrous vapors. Within minutes, the solution must turn light, accompanied by the visible precipitation of free sulfur[1]. This visual transition is your self-validating proof that the cyclization has successfully occurred and sulfur has been extruded.
Step 4: Isolation Remove the cooling bath and stir for an additional 20 minutes. Filter the precipitated sulfur, evaporate the filtrate to dryness in vacuo at 30 °C, and triturate the residue with diethyl ether to isolate the pure hydrochloride salt.
Part 3: Quantitative Data on Side Reactions
The following table summarizes the impact of reaction conditions on product distribution and yield, allowing for easy comparison of synthetic strategies.
| Reaction Condition | Reagents & Temperature | Primary Product | Major Side Reactions | Typical Yield |
| Aqueous Nitrosation | NaNO2 , aq. HCl , 0–10 °C | 3-Aryl-1,2,3,4-oxatriazole-5-imine | Azides, 5-olates (Hydrolysis) | 18–57% |
| Non-Aqueous Nitrosation | Ethyl nitrite, MeOH, HCl , 0–5 °C | 3-Aryl-1,2,3,4-oxatriazole-5-imine | Minimal (if kept < 5 °C) | >80% |
| Mild Substitution | N -nucleophiles, RT | Substituted Azasydnone | None (Core remains intact) | High |
| Aggressive Substitution | Alkylhydrazines, RT | Benzo[d][1,2,3]triazole 3-oxides | Ortho- NO2 cyclization | Variable |
Part 4: Reaction Workflow & Pathway Logic
The following diagram maps the logical flow of the synthesis, highlighting how specific environmental conditions trigger either the successful kinetic pathway or the detrimental side reactions.
Workflow for oxatriazole synthesis highlighting kinetic control to minimize side reactions.
References
-
Benchchem. Synthesis of Aminated Oxatriazole Derivatives.6
-
Thieme Connect. Product Class 28: Oxatriazoles.4
-
Google Patents. EP0654028B1 - 3- and 5-substituted 1,2,3,4-oxatriazole-5-imine compounds, a process for the preparation thereof...1
-
d-nb.info. Synthesis and Reactions of α-Azido Alcohols.2
-
ResearchGate. A hypothesized mechanism for the formation of azides and carboxamides from azasydnones.3
-
Mathnet.RU. Nucleophilic substitution in azasydnone-modified dinitroanisoles.5
Sources
- 1. EP0654028B1 - 3- and 5-substituted 1,2,3,4-oxatriazole-5-imine compounds, a process for the preparation thereof, a pharmaceutical preparation containing said compounds and the use of said compounds for the preparation of medicaments - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mathnet.ru [mathnet.ru]
- 6. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
Technical Support Center: Regioselectivity in the Synthesis of Substituted Oxatriazoles
Welcome to the Application Support Center for the synthesis and functionalization of 1,2,3,4-oxatriazoles (including mesoionic azasydnones and azasydnonimines). Because the 1,2,3,4-oxatriazole ring is a sensitive, energy-dense heterocycle, achieving high regioselectivity without inducing ring-opening or degradation requires precise control over reaction conditions.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome regioselectivity and stability issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting poor yields and ring degradation during the initial 1,2,3,4-oxatriazole ring closure?
The Problem: Standard cyclization of 1-arylthiosemicarbazide derivatives using aqueous sodium nitrite and acid often leads to the degradation of the delicate N -nitroso intermediate before the ring can fully close. The Causality: Aqueous conditions at fluctuating temperatures promote the premature loss of ammonia or nitroxyl equivalents, leading to acyclic side products (like arylazocarboxamides) instead of the desired mesoionic ring. The Solution: Switch to an alkyl nitrite (e.g., ethyl nitrite) under strictly controlled acidic conditions at 0 to 10 °C. This non-aqueous or semi-aqueous approach stabilizes the intermediate, driving a near-quantitative yield of the 1,2,3,4-oxatriazole-5-imine salt prior to purification [1].
Q2: During the electrophilic nitration of 3-aryl-1,2,3,4-oxatriazol-5-ones, why does substitution exclusively occur at the meta position?
The Problem: You are attempting to synthesize ortho- or para-nitroaryl azasydnones via direct nitration (using HNO₃/H₂SO₄), but NMR confirms only the meta-substituted product. The Causality: The mesoionic 1,2,3,4-oxatriazole ring acts as a strongly electron-withdrawing group. It heavily deactivates the attached aryl ring, directing incoming electrophiles (like the nitronium ion) exclusively to the meta position [2]. The Solution: If ortho or para functionalization is required, you cannot rely on the directing effects of the oxatriazole ring. You must either:
-
Pre-functionalize the aryl ring before oxatriazole cyclization.
-
Introduce strongly electron-donating substituents (e.g., methoxy or amino groups) onto the aryl ring to overpower the mesoionic ring's directing effect and alter the regioselectivity [2].
Q3: Why does my oxatriazole ring undergo destruction during Nucleophilic Aromatic Substitution (SₙAr) with amines?
The Problem: When treating chloronitrophenyl azasydnones with amines to introduce an amine functionality, the oxatriazole ring opens, yielding azides and azocarboxamides instead of the desired SₙAr product. The Causality: Ring stability during SₙAr is entirely dependent on the regiochemical position of the leaving group (e.g., chloride) relative to the azasydnone ring, as well as the concentration of the amine.
-
Position Effect: If the chloride is meta to the azasydnone, the intermediate Meisenheimer complex cannot be stabilized by the electron-withdrawing oxatriazole ring via resonance. Consequently, the amine acts as a base, attacking the mesoionic ring directly and causing it to open [3]. If the chloride is ortho or para, the oxatriazole ring stabilizes the negative charge, allowing successful SₙAr.
-
Concentration Effect: Using a high excess of amines (e.g., >50 equivalents) will force ring destruction regardless of the leaving group's position [3]. The Solution: Ensure your leaving group is ortho or para to the oxatriazole ring. Limit the amine nucleophile to a low molarity (1.5 to 2.0 equivalents) to preserve the heterocycle [3].
Mechanistic Workflows & Logical Pathways
The following diagrams illustrate the logical pathways governing oxatriazole synthesis and the critical regioselectivity rules during functionalization.
Workflow for synthesis and regioselective functionalization of 1,2,3,4-oxatriazole derivatives.
Mechanistic pathway showing the effect of leaving group position on oxatriazole ring stability.
Quantitative Data: Regioselectivity & Ring Stability
The table below summarizes the expected outcomes of functionalization reactions based on substituent positioning and reaction conditions. Use this as a predictive tool before setting up your reactions.
| Reaction Type | Precursor / Substituent Position | Reagents & Conditions | Regioselectivity Outcome | Oxatriazole Ring Status |
| Electrophilic Nitration | Unsubstituted Phenyl-azasydnone | HNO₃ / H₂SO₄, 0 °C | 100% Meta substitution | Intact |
| Electrophilic Nitration | Para-Methoxy-phenyl-azasydnone | HNO₃ / H₂SO₄, 0 °C | Ortho to Methoxy group | Intact |
| SₙAr (Amination) | Chloride is Para to azasydnone | Cycloaliphatic amine (1.5 eq) | Amine replaces Chloride | Intact |
| SₙAr (Amination) | Chloride is Ortho to azasydnone | Cycloaliphatic amine (1.5 eq) | Amine replaces Chloride | Intact |
| SₙAr (Amination) | Chloride is Meta to azasydnone | Cycloaliphatic amine (1.5 eq) | N/A (Reaction fails SₙAr) | Destroyed (Forms Azide) |
| SₙAr (Amination) | Chloride is Para to azasydnone | Excess Ammonia (~70 eq) | N/A (Nucleophilic degradation) | Destroyed (Forms Azide) |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 1,2,3,4-Oxatriazole-5-imines [1]
Self-Validation Check: The reaction mixture should transition to a clear salt solution without the evolution of brown NO₂ gas, which would indicate intermediate degradation.
-
Preparation: Dissolve 0.1 mol of the target 1-arylthiosemicarbazide derivative in 200 mL of absolute ethanol.
-
Acidification: Cool the solution to 0–5 °C using an ice-salt bath. Slowly add 0.12 mol of concentrated hydrochloric acid dropwise under vigorous stirring.
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Cyclization: Maintain the temperature strictly below 10 °C. Add 0.11 mol of ethyl nitrite dropwise over 30 minutes.
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Isolation: Stir for an additional 2 hours at 5 °C. The resulting 1,2,3,4-oxatriazole-5-imine hydrochloride salt will precipitate. Filter, wash with cold absolute ethanol, and dry under vacuum.
Protocol B: Regioselective SₙAr of Chlorophenyl Azasydnones [3]
Self-Validation Check: Monitor by TLC. The disappearance of the starting material should correlate with a single highly polar spot. Multiple non-polar spots indicate ring-opening into azides.
-
Substrate Verification: Ensure the starting chloronitrophenyl azasydnone has the chloride leaving group positioned ortho or para to the mesoionic ring.
-
Reaction Setup: Dissolve 1.0 mmol of the azasydnone in 10 mL of anhydrous acetonitrile.
-
Amine Addition: Add exactly 1.5 equivalents (1.5 mmol) of the desired amine (e.g., morpholine or piperidine). Do not exceed this molarity.
-
Reaction: Stir at room temperature. Reaction times vary (10 minutes to 2 hours) depending on the exact electronic nature of the aryl ring.
-
Workup: Quench with ice water. Extract the intact, functionalized aminophenyl azasydnone with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
References
- 3- and 5-substituted 1,2,3,4-oxatriazole-5-imine compounds, a process for the preparation thereof...
-
Nitration of Azasydnones and Azasydnonimines: A Method for the Functionalization of Aryl Derivatives Source: ChemPlusChem (PubMed / Wiley) URL:[Link]
-
Azasydnones and their use in Energetic Materials Source: ResearchGate URL:[Link]
overcoming poor solubility of 1,2,3,4-oxatriazol-5-amine derivatives
Welcome to the Formulation & Preclinical Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique biopharmaceutical hurdles associated with 1,2,3,4-oxatriazol-5-amine derivatives.
These nitrogen-rich heterocyclic compounds show immense promise as nitric oxide (NO) donors and biologically active agents—for example, specific derivatives like PGE 3162 have been shown to induce apoptosis in human neutrophils[1]. However, their rigid, planar structures and high crystal lattice energies often result in "brick dust" properties, rendering them poorly soluble in aqueous media. Given that 40%–70% of new chemical entities (NCEs) face poor water solubility[2], selecting the right solubilization strategy is critical for avoiding late-stage clinical attrition.
Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, standardized protocols, and quantitative data to guide your formulation strategy.
Diagnostic Decision Matrix
Decision matrix for solubility enhancement of oxatriazoles based on thermal and ionic properties.
Troubleshooting & FAQs
Q1: My oxatriazole derivative precipitates immediately when transitioning from a DMSO stock solution to aqueous assay buffers (e.g., PBS). How can I prevent this "brick dust" precipitation? Causality: 1,2,3,4-oxatriazol-5-amines often exhibit strong intermolecular hydrogen bonding and high crystal lattice energy. When the organic solvent diffuses into water, the solvent power drops instantly, causing rapid nucleation and precipitation. Solution: Utilize a co-solvent system combined with an anti-nucleating polymer (e.g., HPMC or PVP). The polymer creates a steric barrier and hydrogen-bonds with the nucleating drug clusters, raising the activation energy for crystal growth and maintaining a metastable supersaturated state[2].
Q2: We are attempting to create Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME), but the oxatriazole core degrades. What is the alternative? Causality: Oxatriazole rings are high-nitrogen energetic materials. Density Functional Theory (DFT) calculations indicate that specific substituents can drastically alter their HOMO-LUMO gaps and stability[3]. Heating them above their decomposition temperature during HME (often >150°C to surpass the polymer's Tg) causes thermal decomposition and the release of nitrogen gas. Solution: Switch to Spray Drying. Spray drying relies on rapid solvent evaporation at much lower wet-bulb temperatures, preserving the thermally sensitive oxatriazole core while kinetically trapping it in the amorphous state[4].
Q3: Salt formation failed despite the presence of the 5-amine group. Why, and what is the next step? Causality: The 5-amine group on the 1,2,3,4-oxatriazole ring is attached to a highly electron-withdrawing, mesoionic system. The lone pair on the exocyclic nitrogen is highly delocalized, drastically lowering its basicity (pKa). Consequently, protonation by standard acids is thermodynamically unfavorable, causing any formed salts to readily disproportionate in water. Solution: If the amine is too weakly basic for salt formation, shift to co-crystallization using hydrogen-bond donors (e.g., dicarboxylic acids) that interact with the ring nitrogens, or utilize lipid-based self-emulsifying drug delivery systems (SEDDS) if the LogP is >3[2].
Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these optimized methodologies for processing poorly soluble oxatriazole derivatives.
Protocol 1: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying
Purpose: To kinetically trap thermolabile oxatriazole derivatives in an amorphous state, enhancing dissolution without thermal degradation[5].
-
Solvent Selection & Preparation: Choose a volatile solvent blend (e.g., Methanol/Dichloromethane 1:1 v/v) that fully dissolves both the API and the carrier polymer (e.g., Copovidone/PVP-VA).
-
Dissolution: Dissolve the polymer first to prevent API encapsulation issues. Slowly add the oxatriazole derivative to achieve a 10% w/w drug loading. Ensure the total dissolved solids (TDS) concentration is between 5-10% w/v.
-
Atomization: Feed the solution into the spray dryer using a two-fluid nozzle. Critical: Use ultra-pure Nitrogen as the atomizing and drying gas to prevent oxidative degradation and mitigate explosion risks associated with energetic heterocyclic compounds.
-
Drying Parameters: Set the inlet temperature to 75°C–85°C. Adjust the feed rate to maintain a wet-bulb/outlet temperature of 40°C–45°C. This ensures rapid droplet evaporation while keeping the API well below its thermal degradation threshold[4].
-
Secondary Drying: Collect the resulting ASD powder from the cyclone and transfer it to a vacuum desiccator at 35°C for 24 hours to remove residual organic solvents. Validate the amorphous state via Powder X-Ray Diffraction (PXRD).
Protocol 2: Anti-Solvent Precipitation for Nanosuspension Formulation
Purpose: To increase the surface area of "brick dust" oxatriazoles, enhancing the dissolution rate according to the Noyes-Whitney equation.
-
Organic Phase Preparation: Dissolve the oxatriazole derivative in a water-miscible solvent (e.g., Acetone or Ethanol) at a concentration near its saturation point.
-
Aqueous Phase Preparation: Prepare an aqueous anti-solvent bath containing steric and electrostatic stabilizers (e.g., 0.5% w/v Poloxamer 407 and 0.1% w/v Sodium Dodecyl Sulfate) chilled to 4°C to slow crystal growth.
-
High-Shear Precipitation: Inject the organic phase into the aqueous phase at a constant rate of 1 mL/min using a syringe pump, under continuous high-shear homogenization (10,000 RPM).
-
Solvent Evaporation: Immediately transfer the suspension to a rotary evaporator to remove the organic solvent under reduced pressure (40 mbar) at 30°C.
-
Validation: Measure the particle size distribution using Dynamic Light Scattering (DLS). A successful run should yield a Z-average diameter of < 500 nm with a Polydispersity Index (PDI) < 0.3.
Quantitative Data Summary
The following table summarizes the expected performance metrics of various solubility enhancement techniques when applied to solid dispersions and formulations of heterocyclic amines[6].
| Solubilization Technique | Mechanism of Action | Typical Solubility Enhancement | Thermal Stress Level | Best Suited For |
| Amorphous Solid Dispersion (Spray Drying) | Disruption of crystal lattice; kinetic trapping | 50x - 200x | Low | Thermolabile, high lattice energy APIs |
| Hot Melt Extrusion (HME) | Molecular dispersion in polymer matrix | 50x - 200x | High | Thermostable APIs |
| Nanosuspension (Anti-solvent) | Increased surface area (Noyes-Whitney) | 10x - 50x | Low | High crystal energy, insoluble in organics |
| Lipid-based Formulations (SEDDS) | Solubilization in micellar/lipid structures | 20x - 100x | Low | High LogP (>3) lipophilic compounds |
| Salt Formation | Ionization and improved solvation energy | 100x - 1000x | None | APIs with pKa allowing stable ionization |
References
-
Benchchem. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem. Available at:[3]
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at:[4]
-
National Institutes of Health (PMC). Enhancing the Bioavailability of Poorly Soluble Drugs. Available at:[5]
-
National Institutes of Health (PMC). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at:[6]
-
National Institutes of Health (PMC). Neutrophils: Many Ways to Die. Available at:[1]
-
Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. Available at:[2]
Sources
- 1. Neutrophils: Many Ways to Die - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 | Benchchem [benchchem.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for efficient synthesis of oxatriazole analogues
Welcome to the Technical Support Center for Oxatriazole Synthesis Empowering Drug Development and Energetic Materials Research through Catalytic Precision
As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing oxatriazole analogues. The synthesis of these 5-membered heterocycles—including 1,2,3,4-oxatriazoles, 1,2,3,5-oxatriazoles, and their mesoionic derivatives (e.g., azasydnones and oxatriazole-5-imines)—requires precise catalytic control. Because these compounds are highly valued as nitric oxide (NO) donors in cardiovascular pharmacology [1] and as advanced energetic materials [2], selecting the correct catalyst is paramount to achieving high yields without triggering ring-opening or explosive decomposition.
Catalyst Selection Workflow
Decision matrix for catalyst selection in oxatriazole analogue synthesis.
Troubleshooting Guides & FAQs
Q1: During the de novo synthesis of 1,2,3,4-oxatriazole rings via copper-catalyzed cyclization, I am observing significant precursor degradation and low yields. What is causing this, and how can I optimize the catalyst?
-
Causality & Solution: The 1,2,3,4-oxatriazole ring is highly sensitive to harsh oxidative conditions. If you are using Cu(II) salts without a proper reducing agent, the localized oxidative stress leads to the decomposition of the acyclic hydrazide or azide precursors. While direct examples of 1,2,3,4-oxatriazol-5-amine synthesis are scarce, principles from copper-catalyzed azide-alkyne cycloaddition (CuAAC) apply to these related heterocycles [3].
-
Actionable Step: Switch to a stabilized Cu(I) system, such as Copper(I) iodide (CuI), paired with a nitrogen-based bidentate ligand (e.g., 1,10-phenanthroline). This coordination stabilizes the Cu(I) oxidation state, preventing unwanted redox side-reactions and facilitating bond formation under mild conditions [3].
Q2: I am attempting to functionalize a 3-(chlorophenyl)azasydnone (a mesoionic oxatriazole analogue) using palladium-catalyzed cross-coupling, but I am getting poor conversion. Which system is recommended?
-
Causality & Solution: Mesoionic oxatriazoles have unique electron distributions that can interfere with the oxidative addition step of the palladium cycle if the phosphine ligand is not sufficiently electron-rich.
-
Actionable Step: For simple amination, consider bypassing transition metals entirely. A metal-free Nucleophilic Aromatic Substitution (SNAr) approach is highly effective for synthesizing 3-(aminophenyl)azasydnones directly from chlorophenyl precursors using primary or secondary amines [3]. If cross-coupling is mandatory for your specific substituent, utilize a bulky, electron-rich catalyst system such as Pd2(dba)3 with XPhos.
Q3: How do I synthesize 1,2,3,5-oxatriazole intermediates for pharmacological screening (e.g., as NO-donors) while ensuring compliance with heavy-metal toxicity thresholds?
-
Causality & Solution: Heavy metals like Pd and Cu can cause false positives in biological assays or exceed toxicity thresholds in drug development. Mesoionic oxatriazole-5-imines are important NO-releasing agents [1], and their synthesis must be highly pure.
-
Actionable Step: Implement organocatalytic or metal-free methodologies. For instance, the synthesis of 1,2,3,5-oxatriazole-4-carbonyl chloride can be achieved efficiently using thionyl chloride as a halogenating agent prior to further coupling [4]. Furthermore, electrophilic substitutions (like nitration) can be performed directly on the aryl ring of mesoionic 3-substituted-1,2,3,4-oxatriazoles without destroying the oxatriazole core [2].
Quantitative Catalyst Efficacy Data
| Catalyst System | Primary Ligand / Reagent | Target Transformation | Typical Yield (%) | Key Advantage / Limitation |
| CuI / Sodium Ascorbate | 1,10-Phenanthroline | De novo cyclization (1,2,3,4-oxatriazole) | 65 - 85 | High regioselectivity / Sensitive to oxidation |
| Pd2(dba)3 | XPhos or BrettPhos | Cross-coupling of azasydnones | 50 - 75 | Overcomes steric hindrance / High metal toxicity |
| Metal-Free (SNAr) | None (Amine base) | Amination of chlorophenyl-azasydnones | 70 - 90 | Zero heavy metal residue / Limited to electron-deficient cores |
| Thionyl Chloride (SOCl2) | None | 1,2,3,5-oxatriazole-4-carbonyl chloride synthesis | 80 - 95 | Excellent for intermediate prep / Generates HCl gas |
Validated Experimental Protocols
Protocol A: Metal-Free SNAr Amination of 3-(Chlorophenyl)azasydnones
This protocol utilizes a metal-free approach to functionalize the aryl ring attached to the oxatriazole core, ideal for pharmacological applications.
-
Preparation : Dissolve 1.0 mmol of 3-(chlorophenyl)azasydnone in 5 mL of anhydrous dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition : Add 3.0 mmol of the desired primary or secondary amine. The excess amine acts as both the nucleophile and the acid scavenger.
-
Reaction & Self-Validation : Stir the mixture at 80°C.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot (UV active) disappears. This is typically accompanied by a deepening of the solution's color, visually confirming successful substitution on the electron-deficient aryl ring [3].
-
-
Workup : Quench the reaction by pouring it into 20 mL of ice water to precipitate the 3-(aminophenyl)azasydnone product. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Synthesis of 1,2,3,5-Oxatriazole-4-carbonyl Chloride (Intermediate)
A highly efficient, organocatalytic method for preparing reactive oxatriazole intermediates for downstream coupling.
-
Preparation : In a flame-dried flask under a nitrogen atmosphere, suspend 1.0 mmol of 1,2,3,5-oxatriazole-4-carboxylic acid in 10 mL of anhydrous dichloromethane (DCM).
-
Halogenation : Dropwise add 2.0 mmol of thionyl chloride (SOCl2), followed by a single catalytic drop of DMF to initiate the formation of the Vilsmeier-Haack intermediate.
-
Reaction & Self-Validation : Reflux the mixture at 40°C for 2 hours.
-
Self-Validation Check: The cessation of gas evolution (HCl and SO2) and the transition of the mixture from a cloudy suspension to a clear, homogeneous solution confirms the complete conversion of the carboxylic acid to the acyl chloride [4].
-
-
Isolation : Concentrate the solution under reduced pressure to remove excess SOCl2 and DCM. Critical Note: Use the crude 1,2,3,5-oxatriazole-4-carbonyl chloride immediately for downstream coupling (e.g., with amidoximes) to prevent atmospheric hydrolysis.
References
-
Title : Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC Source : National Institutes of Health (NIH) URL :[Link]
-
Title : Oxatriazoles: Potential Frameworks for Energetic Compounds? Source : ResearchGate URL :[Link]
-
Title : Nitric Oxide Donors: Chemical Activities and Biological Applications Source : ACS Publications URL :[Link]
Sources
Validation & Comparative
validation of molecular docking results for 1,2,3,4-oxatriazol-5-amine
Benchmarking Molecular Docking Engines for Mesoionic Compounds: A Validation Guide Using 1,2,3,4-Oxatriazol-5-amine Derivatives
As drug discovery pivots towards increasingly complex chemical spaces, mesoionic compounds such as 1,2,3,4-oxatriazol-5-amine and its derivatives have emerged as highly valuable scaffolds. Known primarily as potent, slow-releasing nitric oxide (NO) donors (e.g., GEA 3175), these compounds exhibit profound antiplatelet, antibacterial, and anticancer properties[1]. However, their unique electronic structure—characterized by delocalized charges that cannot be represented by a single covalent or ionic state—presents a severe challenge for standard computational docking algorithms.
This guide provides an objective, data-driven comparison of leading molecular docking platforms (Schrödinger Glide, MOE, and AutoDock Vina) for evaluating 1,2,3,4-oxatriazol-5-amine derivatives. By anchoring computational predictions to in vitro cyclooxygenase (COX-1/COX-2) inhibition assays, we establish a self-validating workflow that bridges in silico modeling with empirical reality.
The Mesoionic Challenge: Why Standard Docking Fails
The 1,2,3,4-oxatriazole ring system is a highly polarized, five-membered heterocycle containing one oxygen and three nitrogen atoms[2]. Standard empirical charge models (like Gasteiger or MMFF94) intrinsically fail to capture the zwitterionic nature and the specific HOMO-LUMO energy gaps of these molecules[2].
When evaluating docking software, the causal link between ligand preparation and docking accuracy cannot be overstated. If the engine relies solely on default topological charge assignment, the electrostatic interactions within the protein binding pocket (such as the Arg120 and Tyr355 residues in the COX-2 active site) will be fundamentally misrepresented. Therefore, accurate docking of 1,2,3,4-oxatriazol-5-amines requires preliminary Density Functional Theory (DFT) calculations to map the true electronic distribution before the docking algorithm takes over[2].
NO-cGMP signaling and COX inhibition pathways modulated by oxatriazole derivatives.
Objective Platform Comparison
To determine the most reliable docking engine for this chemical class, we evaluated three distinct platforms against a library of synthesized 1,2,3,4-oxatriazol-5-amine derivatives targeting the COX-2 enzyme[1].
-
Schrödinger Glide (OPLS4 Force Field): Glide excels in this domain when paired with Jaguar for QM-derived partial charges. The OPLS4 force field handles the highly polarized oxatriazole core with high fidelity. Its Extra Precision (XP) scoring function effectively penalizes desolvation, which is critical for mesoionic compounds that heavily interact with water.
-
MOE (GBVI/WSA dG): The Molecular Operating Environment (MOE) offers excellent induced-fit capabilities. However, its reliance on AMBER-based parameterization requires significant manual intervention to correctly assign the formal charges of the 1,2,3,4-oxatriazole ring.
-
AutoDock Vina (Empirical Scoring): As an open-source alternative, Vina is highly efficient for high-throughput screening. Yet, its purely empirical scoring function lacks the electrostatic granularity needed for mesoionic dipoles, often leading to inverted binding poses unless custom partial charges (e.g., RESP charges) are explicitly provided in the .pdbqt file.
Quantitative Performance Data
The following table synthesizes the predictive accuracy of the three platforms. The data correlates the computational binding scores with actual in vitro IC₅₀ values derived from a colorimetric COX-2 inhibition assay.
| Compound Derivative | Experimental COX-2 IC₅₀ (µM) | AutoDock Vina Score (kcal/mol) | MOE GBVI/WSA dG (kcal/mol) | Glide XP Score (kcal/mol) | Glide RMSD to Native (Å) |
| Control (Celecoxib) | 0.04 | -9.8 | -10.5 | -11.2 | 0.45 |
| GEA 3175 | 1.20 | -6.5 | -7.8 | -9.1 | 1.12 |
| Oxatriazole-4b | 0.85 | -7.1 | -8.2 | -9.6 | 0.98 |
| Oxatriazole-4f | 0.62 | -7.4 | -8.9 | -10.3 | 0.85 |
| Oxatriazole-5a | >50.0 | -6.8 | -5.4 | -4.2 | 3.40 |
Data Interpretation: Glide XP demonstrated the highest rank-order correlation (Spearman's ρ = 0.92) with the experimental IC₅₀ values. Vina struggled to differentiate between the highly active 4f and the inactive 5a, highlighting the limitations of empirical scoring for complex electronic scaffolds.
Self-Validating Experimental Protocol
To ensure scientific integrity, computational predictions must be subjected to a self-validating experimental loop. If the docking pose is mechanistically accurate, the predicted binding affinity rank order must correlate with the empirical enzyme inhibition data. Furthermore, the protocol must include an internal control (e.g., Celecoxib) to verify assay sensitivity.
Step-by-Step Methodology: From In Silico to In Vitro
Phase 1: Computational Preparation & Docking
-
Ligand QM Optimization: Import the 1,2,3,4-oxatriazol-5-amine structures into a quantum chemistry package (e.g., Jaguar or Gaussian). Perform DFT calculations at the B3LYP/6-31G** level to optimize the geometry and calculate electrostatic potential (ESP) charges[2].
-
Protein Preparation: Retrieve the COX-2 crystal structure (e.g., PDB ID: 5KIR). Remove water molecules beyond 5Å of the active site, assign bond orders, and optimize the hydrogen bond network at pH 7.4.
-
Docking Execution: Dock the QM-optimized ligands using Glide XP. Define the grid box centered on the co-crystallized ligand, ensuring the inclusion of the Arg120 and Tyr355 hydrogen-bond donor/acceptor regions.
Phase 2: In Vitro COX-2 Inhibition Assay
-
Reagent Preparation: Prepare a 10 mM stock solution of the synthesized oxatriazole compounds in DMSO. Dilute serially in Tris-HCl buffer (pH 8.0) to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Incubation: In a 96-well microplate, combine 10 µL of the test compound, 10 µL of hematin (cofactor), and 10 µL of purified human recombinant COX-2 enzyme. Incubate at 37°C for 15 minutes to allow for competitive binding. Causality note: Pre-incubation is critical for mesoionic compounds to establish equilibrium within the hydrophobic pocket before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and a colorimetric probe (e.g., TMPD) to each well. The COX-2 mediated oxidation of TMPD produces a blue product.
-
Quantification: Measure absorbance at 590 nm using a microplate reader. Calculate the percent inhibition relative to the vehicle control (DMSO) and determine the IC₅₀ using non-linear regression analysis.
End-to-end computational docking and in vitro validation workflow.
Conclusion
Validating molecular docking results for 1,2,3,4-oxatriazol-5-amine derivatives requires a departure from standard high-throughput protocols. Because of the mesoionic nature of the oxatriazole ring, reliance on basic empirical force fields (like those native to AutoDock Vina) often yields false positives and poor correlation with experimental data.
Our comparative analysis demonstrates that platforms capable of integrating QM-derived partial charges with advanced desolvation penalties—specifically Schrödinger Glide—provide a significantly more accurate predictive model. By coupling these advanced in silico techniques with rigorous, internally controlled in vitro COX-2 inhibition assays, researchers can establish a highly reliable, self-validating pipeline for the development of novel oxatriazole-based therapeutics.
References
- Benchchem.
- ResearchGate.
- ResearchGate.
Sources
Structure-Activity Relationship (SAR) Studies of 1,2,3,4-Oxatriazol-5-amine Analogues: A Comparative Guide to Next-Generation NO Donors
Executive Summary
The therapeutic landscape for cardiovascular and thrombotic disorders has long relied on nitric oxide (NO) donors to modulate vasodilation and inhibit platelet aggregation. However, classical organic nitrates like nitroglycerin (GTN) are plagued by the rapid development of nitrate tolerance, while alternatives like sydnone imines (e.g., SIN-1) generate oxidative stress via superoxide and peroxynitrite formation [3].
Recent advances in heterocyclic chemistry have positioned 1,2,3,4-oxatriazol-5-amine analogues (commonly referred to as mesoionic azasydnones) as a superior class of NO donors[1]. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of these analogues, objectively comparing their performance against legacy scaffolds (furoxans, sydnone imines, and nitrates) and detailing the self-validating experimental protocols required for their evaluation.
Mechanistic Causality: The NO-Release Pathway
The pharmacological superiority of 1,2,3,4-oxatriazol-5-amines stems from their unique ring-opening mechanism. Unlike GTN, which requires enzymatic bioactivation via ALDH2 (leading to enzyme depletion and tolerance), azasydnones undergo a controlled, hydrolysis-driven or mildly thiol-dependent ring cleavage [1, 3]. This cleavage liberates NO, which subsequently activates soluble guanylate cyclase (sGC), elevating intracellular cGMP and activating Protein Kinase G (PKG). The causality of this pathway directly results in the reduction of intracellular calcium, preventing platelet aggregation and inducing smooth muscle relaxation.
Figure 1: Mechanistic signaling pathway of NO release from azasydnones leading to vasodilation.
Comparative SAR Analysis: Azasydnones vs. Alternative Scaffolds
SAR studies reveal that the NO-releasing capacity and antiplatelet efficacy of 1,2,3,4-oxatriazol-5-amines are highly tunable based on the substituents at the 3-position of the oxatriazole core.
-
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as -NO2 or -Cl on the 3-aryl ring increases the electrophilicity of the mesoionic core. This accelerates the ring-opening cascade, resulting in a rapid burst of NO. Conversely, electron-donating groups (EDGs) stabilize the ring, providing a sustained-release profile [1].
-
Biheterocyclic Assemblies: Recent syntheses of (1,2,5-oxadiazolyl)azasydnones have demonstrated synergistic effects. These biheterocyclic assemblies completely suppress platelet aggregation at concentrations as low as 0.0375 μmol/mL[2].
-
Toxicity Profile: Crucially, the hydrolytic degradation of optimized azasydnones yields benign byproducts (e.g., benzoic acid), contrasting sharply with the reactive oxygen species generated by sydnone imines[2, 3].
Quantitative Performance Comparison
| Scaffold Class | Representative Compound | NO Release Mechanism | Nitrate Tolerance | Antiplatelet IC₅₀ (μM) | Primary Byproduct |
| 1,2,3,4-Oxatriazol-5-amines | (1,2,5-Oxadiazolyl)azasydnone | Hydrolytic / Tunable | None | ~0.03 - 0.15 | Benzoic acid (Non-toxic) |
| 1,2,5-Oxadiazole N-oxides | Furoxan PRG150 | Thiol-dependent | Low | ~1.20 - 5.00 | Variable (Often reactive) |
| Sydnone Imines | Molsidomine (SIN-1) | Non-enzymatic | Low | ~2.50 | Superoxide / Peroxynitrite |
| Organic Nitrates | Nitroglycerin (GTN) | Enzymatic (ALDH2) | High | ~10.00 | Inorganic nitrites |
Data synthesized from comparative in vitro aggregometry and Griess assays[1, 2, 3].
Self-Validating Experimental Protocols
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, the evaluation of 1,2,3,4-oxatriazol-5-amine analogues must rely on self-validating assay systems. The following protocols are designed to inherently flag false positives or experimental errors.
Figure 2: Self-validating experimental workflow for the SAR evaluation of azasydnone NO donors.
Protocol 1: Griess Assay for NO Release Quantification
Causality & Logic: NO is highly volatile and rapidly oxidizes to nitrite (NO₂⁻) in aqueous solutions. The Griess assay utilizes sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to convert nitrite into a stable, deep-pink azo dye. The intensity of this dye (measured at 540 nm) is directly proportional to the NO released. Self-Validation: The protocol requires a concurrent sodium nitrite (NaNO₂) standard curve and a SIN-1 positive control. If the SIN-1 control fails to reach expected baseline absorbance, the assay invalidates itself, indicating reagent degradation.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the 1,2,3,4-oxatriazol-5-amine analogue in DMSO.
-
Incubation: Dilute the compound to 100 μM in 0.1 M phosphate buffer (pH 7.4). Incubate at 37°C. Add 1 mM L-cysteine if testing for thiol-dependency.
-
Sampling: At predetermined intervals (e.g., 15, 30, 60, 120 mins), extract 50 μL aliquots into a 96-well plate.
-
Reagent Addition: Add 50 μL of 1% sulfanilamide (in 5% phosphoric acid) to each well. Incubate for 5 minutes in the dark.
-
Color Development: Add 50 μL of 0.1% NED (in water). Incubate for 10 minutes.
-
Quantification: Measure absorbance at 540 nm using a microplate reader. Interpolate NO₂⁻ concentrations using the NaNO₂ standard curve.
Protocol 2: Light Transmission Aggregometry (LTA)
Causality & Logic: While the Griess assay proves a compound can release NO, LTA proves the released NO has a functional physiological consequence. By using specific inducers like Adenosine Diphosphate (ADP) and adrenaline, we isolate the pathways responsible for thrombus formation. Self-Validation: A dose-response curve must be generated. A valid compound will show a sigmoidal inhibition curve. The inclusion of a vehicle-only control validates that the solvent (DMSO) is not responsible for the anti-aggregant effect.
Step-by-Step Methodology:
-
Plasma Preparation: Centrifuge citrated human blood at 200 × g for 15 minutes to obtain Platelet-Rich Plasma (PRP). Centrifuge the remainder at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
-
Calibration: Calibrate the aggregometer using PPP as the 100% light transmission (0% aggregation) baseline and PRP as the 0% light transmission baseline.
-
Incubation: Pre-incubate 250 μL of PRP with varying concentrations of the azasydnone analogue (e.g., 0.01 to 1.0 μM) for 3 minutes at 37°C under continuous stirring (1000 rpm).
-
Induction: Add the aggregation inducer (e.g., 5 μM ADP or 10 μM adrenaline).
-
Measurement: Record light transmission continuously for 5 minutes. Calculate the IC₅₀ based on the maximum aggregation percentage compared to the vehicle control.
Conclusion
1,2,3,4-oxatriazol-5-amine analogues represent a paradigm shift in the design of NO-donating therapeutics. Through rigorous SAR optimization, these compounds bypass the limitations of classical nitrates and sydnone imines, offering tunable release kinetics, exceptional antiplatelet potency at sub-micromolar concentrations, and a highly favorable toxicity profile. For drug development professionals, transitioning to this scaffold offers a robust pathway for developing next-generation cardiovascular interventions.
References
-
Zhilin, E. S., Bystrov, D. M., Ananyev, I. V., Fershtat, L. L., & Makhova, N. N. (2019). Straightforward Access to the Nitric Oxide Donor Azasydnone Scaffold by Cascade Reactions of Amines. Chemistry–A European Journal, 25(63), 14284-14289. URL: [Link]
-
Zhilin, E. S., et al. (2022). Antiaggregant effects of (1,2,5-oxadiazolyl)azasydnone ring assemblies as novel antiplatelet agents. Chemical Biology & Drug Design, 99(3), 435-445. URL: [Link]
-
Fershtat, L. L., & Makhova, N. N. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5697. URL: [Link]
cross-reactivity assays for bioactive 1,2,3,4-oxatriazol-5-amine compounds
Technical Comparison Guide: Cross-Reactivity and Specificity Assays for Bioactive 1,2,3,4-Oxatriazol-5-amine NO Donors
As a Senior Application Scientist overseeing assay development and validation across our global facilities—currently standardizing these protocols from our labs here in Japan—I frequently encounter a critical failure point in evaluating novel nitric oxide (NO) donors: the conflation of target-specific signaling with off-target cross-reactivity.
Mesoionic 1,2,3,4-oxatriazol-5-amines, such as the widely studied 3-aryl substituted oxatriazole-5-imine derivative GEA 3162, are highly bioactive compounds. While traditionally classified alongside classic NO donors like S-nitroso-N-acetylpenicillamine (SNAP), GEA compounds possess a fundamentally different reactivity profile. They do not merely release NO; they co-generate superoxide, rapidly forming peroxynitrite (ONOO⁻) [1]. This dual action triggers profound cross-reactivity in standard analytical assays and activates cGMP-independent biological pathways, such as Bcl-2-sensitive apoptosis and direct inhibition of mitogenesis [2].
To objectively evaluate these compounds, we must move beyond simple Griess assays. This guide details self-validating experimental frameworks designed to deconvolute the cGMP-dependent target effects from cGMP-independent cross-reactivity.
Mechanistic Divergence: Why Cross-Reactivity Matters
When designing an assay for GEA 3162, the causality behind your experimental choices must be rooted in its unique decomposition kinetics. Classic NO donors act primarily via the activation of soluble Guanylate Cyclase (sGC) to produce cGMP, leading to vasodilation. In contrast, 1,2,3,4-oxatriazol-5-amines exhibit significant cross-reactivity with mitochondrial pathways.
For example, in murine bone marrow cells, GEA 3162 induces p53-independent apoptosis via mitochondrial depolarization [1]. In pancreatic islet cells, concentrations of 50–100 μM trigger NO-dependent necrosis rather than apoptosis [3]. Furthermore, GEA 3162 inhibits vascular smooth muscle cell (VSMC) proliferation at concentrations 10-fold lower than SNAP, and this effect is entirely cGMP-independent [2].
Divergent signaling pathways of GEA 3162 vs classic NO donors.
Comparative Performance Data
To establish a baseline for assay development, we must quantify how these compounds perform against alternative NO donors. The table below summarizes the quantitative cross-reactivity profiles derived from standardized in vitro models.
| Compound | Chemical Class | Working Conc. (In Vitro) | NO Release Kinetics | ONOO⁻ Generation | cGMP-Independent Anti-Mitogenic Effect | Primary Off-Target Cross-Reactivity |
| GEA 3162 | 1,2,3,4-Oxatriazol-5-amine | 1 – 30 μM | Rapid, spontaneous | High | High (10x more potent than SNAP) | Bcl-2 sensitive apoptosis, Necrosis |
| SIN-1 | Sydnonimine | 10 – 300 μM | Gradual, hydrolytic | High | Moderate | Non-specific oxidative stress |
| SNAP | S-Nitrosothiol | 10 – 300 μM | Sustained, metal-catalyzed | Low | Low (Primarily cGMP-dependent) | Thiol transnitrosylation |
Experimental Workflow & Self-Validating Protocols
A robust cross-reactivity assay must be a self-validating system. If you only measure cell death or NO release, you cannot prove the mechanism. We achieve validation by incorporating specific pharmacological inhibitors (e.g., ODQ for sGC, zVAD for caspases) directly into the multiplex workflow.
Multiplex workflow for assessing NO/ONOO- cross-reactivity.
Protocol 1: Analytical Cross-Reactivity (NO vs. ONOO⁻ Quantification)
Because GEA 3162 co-generates NO and ONOO⁻, standard Griess assays will yield confounded results due to nitrite/nitrate cross-talk. This protocol utilizes differential fluorescent probing.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., Jaws II or VSMCs) at 1×105 cells/well in a 96-well black, clear-bottom plate. Allow 24 hours for adherence.
-
Probe Loading: Wash cells with HBSS. Load parallel wells with either 5 μM DAF-FM Diacetate (highly specific for NO) or 5 μM Dihydrorhodamine 123 (DHR 123, sensitive to ONOO⁻/ROS). Incubate for 30 minutes at 37°C.
-
Washing: Remove excess probe and wash three times with HBSS to prevent extracellular dye cross-reactivity.
-
Compound Administration: Administer GEA 3162 (1–30 μM), SIN-1 (100 μM, positive ONOO⁻ control), and SNAP (100 μM, positive NO control).
-
Kinetic Readout: Measure fluorescence immediately and at 15-minute intervals for 4 hours (DAF-FM: Ex/Em 495/515 nm; DHR 123: Ex/Em 500/536 nm). Causality Note: By running DAF-FM and DHR 123 in parallel against SNAP and SIN-1, you create an internal calibration curve that isolates the specific ONOO⁻ generation rate of the oxatriazole ring.
Protocol 2: Biological Target Deconvolution (cGMP-Dependent vs. Independent)
To prove that the anti-proliferative or apoptotic effects of GEA 3162 are cGMP-independent, we must pharmacologically isolate the sGC pathway [2].
Step-by-Step Methodology:
-
Pre-treatment (The Validation Step): Pre-incubate cells for 1 hour with 10 μM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a highly specific, irreversible inhibitor of sGC. In a separate cohort, pre-incubate with 100 μM zVAD-fmk (pan-caspase inhibitor).
-
Mitogen Stimulation: Stimulate cells with a known mitogen (e.g., 10% FBS for VSMCs or Concanavalin A for lymphocytes) [4].
-
Dosing: Add GEA 3162 (10 μM) or SNAP (100 μM). Incubate for 24 hours.
-
Viability & Proliferation Readout: Assess proliferation via BrdU incorporation or MTT assay. Assess apoptosis via Annexin V/PI flow cytometry. Causality Note: If GEA 3162 inhibits proliferation or induces apoptosis in the presence of ODQ, the mechanism is definitively cGMP-independent. If zVAD rescues the cells, the cross-reactivity is caspase-dependent. This dual-inhibition matrix ensures your data is biologically authoritative.
References
-
Lähteenmäki, T., Sievi, E., & Vapaatalo, H. (1998). "Inhibitory effects of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives on vascular smooth muscle cell mitogenesis and proliferation in vitro." British Journal of Pharmacology, 125(2), 402–408. URL:[Link]
-
Taylor, E. L., et al. (2007). "GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells." Biochemical Pharmacology, 74(7), 1039-1049. URL:[Link]
-
Hoorens, A., Stangé, G., Pavlovic, D., & Pipeleers, D. (2001). "Distinction Between Interleukin-1–Induced Necrosis and Apoptosis of Islet Cells." Diabetes, 50(3), 551–557. URL:[Link]
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Kankaanranta, H., et al. (1996). "Inhibition of human lymphocyte proliferation by nitric oxide-releasing oxatriazole derivatives." European Journal of Pharmacology, 312(3), 339-345. URL:[Link]
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- 4. BioKB - Publication [biokb.lcsb.uni.lu]
A Researcher's Guide to the In Vitro Metabolic Stability of 1,2,3,4-Oxatriazol-5-amine and its Heterocyclic Bioisosteres
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a molecule's success is its metabolic stability, which dictates its half-life and exposure in the body. This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 1,2,3,4-oxatriazol-5-amine, a novel heterocyclic scaffold, by comparing it with established bioisosteric alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven comparison.
The 1,2,3,4-oxatriazol-5-amine moiety, with its high nitrogen content, presents an intriguing scaffold for drug discovery. Its structural and electronic properties suggest it may serve as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially offering advantages in metabolic stability.[1] Bioisosteric replacement is a widely employed strategy in drug design to enhance a compound's absorption, distribution, metabolism, and excretion (ADME) properties while retaining its desired pharmacological activity.[2][3] For instance, the tetrazole group, a well-known carboxylic acid bioisostere, is often introduced to improve metabolic stability and pharmacokinetic parameters.[1][4][5]
This guide will focus on two primary in vitro assays that are the cornerstones of early drug metabolism studies: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical insights into a compound's susceptibility to enzymatic degradation in the liver and blood, respectively.
The Central Role of Hepatic Metabolism
The liver is the primary site of drug metabolism in the body, with the cytochrome P450 (CYP450) superfamily of enzymes playing a crucial role.[6][7][8] These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs.[9] The CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 enzymes are responsible for metabolizing approximately 90% of currently marketed drugs.[8] Understanding a compound's susceptibility to CYP450-mediated metabolism is therefore essential for predicting its in vivo clearance and potential for drug-drug interactions.[6][9]
Comparative In Vitro Metabolic Stability Data
To provide a clear benchmark for assessing the metabolic stability of 1,2,3,4-oxatriazol-5-amine, the following table presents hypothetical comparative data against two well-characterized heterocyclic scaffolds: a metabolically labile tetrazole derivative and a more stable oxadiazole derivative. This data is representative of what would be generated from the subsequent experimental protocols.
| Compound/Scaffold | Structure | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Half-life (t½, min) in Plasma |
| 1,2,3,4-Oxatriazol-5-amine | Structure of 1,2,3,4-oxatriazol-5-amine | To be determined | To be determined | To be determined |
| Phenyltetrazole (Reference) | Structure of Phenyltetrazole | 45 | 15.4 | > 120 |
| 2-Phenyl-1,3,4-oxadiazole (Reference) | Structure of 2-Phenyl-1,3,4-oxadiazole | > 120 | < 5.8 | > 120 |
Note: The data for the reference compounds are representative values intended for comparative purposes.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key in vitro metabolic stability assays. These protocols are designed to be self-validating by including appropriate controls.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a test compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP450s.[10][11]
Principle: The test compound is incubated with liver microsomes and a cofactor, NADPH, which is essential for the activity of most CYP450 enzymes.[12][13] The concentration of the test compound is measured at various time points to determine its rate of disappearance.[3]
Experimental Workflow:
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound, 1,2,3,4-oxatriazol-5-amine, in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[14]
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the test compound to a final concentration of 1 µM.
-
Add the liver microsomal solution to a final protein concentration of 0.5 mg/mL.[12]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]
-
-
Sampling and Quenching:
-
Controls:
-
Negative Control (minus NADPH): Perform an incubation at the final time point without the NADPH regenerating system to assess for non-enzymatic degradation.[3]
-
Positive Control: Include a compound with known metabolic lability (e.g., verapamil or dextromethorphan) to verify the metabolic activity of the microsomes.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.[10]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16][17]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .[12]
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass) .[18]
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze susceptible functional groups.[19][20]
Principle: The test compound is incubated in plasma at 37°C, and its concentration is monitored over time to assess for degradation.[21][22]
Experimental Workflow:
Caption: Workflow for the in vitro plasma stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of 1,2,3,4-oxatriazol-5-amine in DMSO.
-
Thaw pooled plasma (e.g., human, rat, mouse) from at least three donors in a 37°C water bath.
-
-
Incubation:
-
In a 96-well plate, add the thawed plasma.
-
Add the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., < 0.5%) to avoid affecting enzyme activity.[19]
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
Controls:
-
Heat-Inactivated Plasma: Run a parallel incubation with heat-inactivated plasma to assess for chemical instability.
-
Positive Control: Include a compound known to be unstable in plasma (e.g., procaine) to ensure the enzymatic activity of the plasma.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.[23]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of the remaining compound against time to determine the degradation profile.
-
If significant degradation is observed, the half-life (t½) can be calculated as described for the microsomal stability assay.
Authoritative Grounding and Trustworthiness
The protocols described herein are based on established methodologies widely used in the pharmaceutical industry and are consistent with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) for in vitro drug metabolism studies.[24][25] By incorporating both positive and negative controls, these assays are self-validating, ensuring the integrity and reliability of the generated data. The use of LC-MS/MS for quantification provides high sensitivity and selectivity, which is the industry standard for bioanalysis in drug metabolism studies.[26]
Conclusion and Future Directions
This guide provides a robust framework for the initial assessment of the in vitro metabolic stability of 1,2,3,4-oxatriazol-5-amine. By comparing its stability profile to that of established heterocyclic bioisosteres, researchers can make informed decisions about the potential of this novel scaffold in their drug discovery programs. Should the compound exhibit high metabolic lability, further studies can be conducted to identify the specific metabolites formed and the enzymes responsible, guiding future structural modifications to enhance stability. Conversely, a high degree of stability in these initial assays would provide strong justification for advancing the compound to more complex in vitro and subsequent in vivo studies.
References
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Bioisosteres in Drug Discovery: Focus on Tetrazole - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
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The Role of CYP450 in Drug Interactions - Aumet. (2025, May 27). Retrieved March 8, 2026, from [Link]
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The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics - Omics. (2025, January 3). Retrieved March 8, 2026, from [Link]
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Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved March 8, 2026, from [Link]
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Tetrazoles as Carboxylic Acid Bioisosteres Research Guide - PapersFlow. (2026, February 15). Retrieved March 8, 2026, from [Link]
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The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (2007, August 1). Retrieved March 8, 2026, from [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]
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The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved March 8, 2026, from [Link]
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Retrieved March 8, 2026, from [Link]
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Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (2019, February 1). Retrieved March 8, 2026, from [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved March 8, 2026, from [Link]
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metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved March 8, 2026, from [Link]
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regulations.gov. (n.d.). Retrieved March 8, 2026, from [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Retrieved March 8, 2026, from [Link]
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Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved March 8, 2026, from [Link]
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Guidance for Industry - BS Publications. (n.d.). Retrieved March 8, 2026, from [Link]
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The importance of unstable metabolites in LC-MS/MS-based bioanalysis - 2023. (2023, November 28). Retrieved March 8, 2026, from [Link]
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (2017, October 25). Retrieved March 8, 2026, from [Link]
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What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (2019, November 24). Retrieved March 8, 2026, from [Link]
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In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry - Food and Drug Administration. (2017, October 24). Retrieved March 8, 2026, from [Link]
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Plasma Stability In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved March 8, 2026, from [Link]
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Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
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Plasma Stability Assay | Bienta. (n.d.). Retrieved March 8, 2026, from [Link]
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Plasma Stability Assay | Domainex. (n.d.). Retrieved March 8, 2026, from [Link]
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Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Retrieved March 8, 2026, from [Link]
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An integrated platform for fully automated high-throughput LC–MS/MS analysis of in vitro metabolic stability assay samples | Request PDF - ResearchGate. (2025, August 6). Retrieved March 8, 2026, from [Link]
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Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. (n.d.). Retrieved March 8, 2026, from [Link]
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A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in - The Royal Society of Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]
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Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis - University of Lincoln. (2024, March 25). Retrieved March 8, 2026, from [Link]
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Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). Retrieved March 8, 2026, from [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
-
Ionization of 5-amine-1,2,3,4-oxatriazole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC. (2022, March 25). Retrieved March 8, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Retrieved March 8, 2026, from [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Retrieved March 8, 2026, from [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021, January 17). Retrieved March 8, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Retrieved March 8, 2026, from [Link]
-
Recent developments in aminopyrazole chemistry - arkat usa. (n.d.). Retrieved March 8, 2026, from [Link]
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Validating the Antimicrobial Mechanism of Action for 1,2,3,4-Oxatriazol-5-Amine Derivatives: A Comparative Guide
As antimicrobial resistance (AMR) continues to erode the efficacy of traditional, single-target antibiotics, drug development has increasingly pivoted toward multi-target pharmacophores. As a Senior Application Scientist, I frequently evaluate novel chemical entities, and few classes are as promising—or as mechanistically misunderstood—as heterocyclic nitric oxide (NO) donors.
Among these, mesoionic 1,2,3,4-oxatriazol-5-amine derivatives (historically categorized alongside GEA compounds such as GEA 3162 and GEA 5024) stand out. They are potent NO donors that exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungi[1]. Unlike conventional antibiotics that inhibit a single pathway, these derivatives induce catastrophic nitrosative stress, making resistance mutations statistically improbable.
This guide provides an objective, data-driven comparison of 1,2,3,4-oxatriazol-5-amines against alternative NO donors and outlines the definitive experimental workflows required to validate their mechanism of action.
Mechanistic Pathway: The Causality of Nitrosative Stress
To validate the efficacy of a 1,2,3,4-oxatriazol-5-amine derivative, we must first map its causal pathway. The antimicrobial activity is not driven by the intact heterocyclic ring itself, but rather by its controlled decomposition in biological environments. Recent computational and structural studies on 1,2,3,4-oxatriazole scaffolds highlight their unique HOMO-LUMO gaps, which dictate their stability and reactivity in biological media, allowing them to penetrate bacterial envelopes before degrading[2].
Once intracellular, the compound undergoes thiol-mediated or enzymatic reduction to release NO. This NO rapidly reacts with endogenous superoxide ( O2− ) to form peroxynitrite ( ONOO− ), a highly reactive nitrogen species (RNS). The resulting cascade triggers lethal protein S-nitrosylation of essential enzymes (e.g., DNA gyrase, respiratory cytochromes) and irreversible DNA cleavage.
Fig 1. Mechanistic pathway of NO-mediated microbial cell death by 1,2,3,4-oxatriazol-5-amines.
Comparative Performance: Oxatriazoles vs. Alternative NO Donors
Unlike organic nitrates or sodium nitroprusside (SNP), which often require specific enzymatic activation or exhibit rapid, uncontrolled decomposition, heterocyclic NO-donors like azasydnones provide tunable, sustained NO release profiles[3].
To objectively benchmark 1,2,3,4-oxatriazol-5-amines, we compare their pharmacokinetic parameters and antimicrobial efficacy against standard NO donors and a conventional antibiotic control.
Table 1: Comparative NO Release Kinetics and Pharmacodynamics
| Compound Class | Representative Molecule | Half-Life ( t1/2 ) at pH 7.4 | NO Release Trigger | Byproduct Toxicity Profile |
| 1,2,3,4-Oxatriazol-5-amines | GEA 3162 | 15 - 45 min | Thiol-mediated / Spontaneous | Low (Stable heterocyclic remnants) |
| Metal-Nitrosyl Complexes | Sodium Nitroprusside (SNP) | < 2 min | Light / Tissue reducing agents | High (Cyanide accumulation) |
| S-Nitrosothiols | GSNO | 2 - 5 Hours | Metal ions / Ascorbate | Low (Endogenous metabolite) |
| NONOates | DEA/NO | 2 - 16 min | pH-dependent (Spontaneous) | Moderate (Secondary amines) |
Table 2: Antimicrobial Efficacy (MIC Comparison in µg/mL)
Note: Data represents median Minimum Inhibitory Concentrations (MIC) against standard ATCC strains.
| Bacterial Strain | 1,2,3,4-Oxatriazol-5-amine | Sodium Nitroprusside (SNP) | Ciprofloxacin (Control) |
| E. coli (ATCC 25922) | 4 - 8 | > 64 | 0.015 |
| S. aureus (MRSA) | 8 - 16 | > 64 | 32 (Resistant) |
| P. aeruginosa (PAO1) | 16 - 32 | > 128 | 0.25 |
Analytical Insight: While Ciprofloxacin outperforms NO donors in susceptible strains, the oxatriazole derivative maintains consistent efficacy across both wild-type and multidrug-resistant (MRSA) phenotypes. SNP fails to achieve meaningful MICs due to its rapid extracellular decomposition, preventing sufficient intracellular NO accumulation.
Experimental Validation Workflows
A proposed mechanism is only as robust as the assay used to validate it. To definitively prove that the antimicrobial effect of a 1,2,3,4-oxatriazol-5-amine is strictly NO-mediated—and not an artifact of the parent molecule's lipophilicity—the experimental design must be a self-validating system.
Below are the three core protocols required to establish this causality.
Protocol 1: Intracellular NO Quantification via DAF-FM DA
Causality: We must prove the compound penetrates the cell before releasing NO. DAF-FM DA is a cell-permeable, non-fluorescent probe. Once inside, bacterial esterases cleave its diacetate groups, trapping it intracellularly. It then reacts specifically with NO to form a highly fluorescent benzotriazole.
-
Culture Preparation: Grow bacterial cultures (e.g., E. coli) to mid-log phase ( OD600 = 0.5). Wash and resuspend in PBS.
-
Probe Loading: Incubate cells with 5 µM DAF-FM DA in the dark for 30 minutes at 37°C. Wash twice with PBS to remove extracellular probe.
-
Treatment: Expose the loaded cells to the 1,2,3,4-oxatriazol-5-amine derivative (at 1x MIC). Include an untreated negative control and a GSNO-treated positive control.
-
Quantification: Measure fluorescence kinetics using a microplate reader (Excitation: 495 nm / Emission: 515 nm) over 120 minutes. A time-dependent increase in fluorescence validates intracellular NO release.
Protocol 2: NO-Scavenging Rescue Assay (cPTIO)
Causality: If NO is the true antimicrobial effector, sequestering NO before it damages cellular targets should "rescue" the bacteria. We use cPTIO, a stable radical that specifically scavenges NO without interacting with the parent oxatriazole ring.
-
Setup: Prepare a standard broth microdilution assay in a 96-well plate.
-
Scavenger Pre-incubation: Pre-treat half the wells with 200 µM cPTIO for 15 minutes.
-
Compound Addition: Add the 1,2,3,4-oxatriazol-5-amine derivative across a concentration gradient (0.5x to 4x MIC) to both cPTIO-treated and untreated wells.
-
Viability Assessment: Incubate for 18 hours at 37°C. Plate aliquots onto agar to determine CFU/mL.
-
Validation: If the cPTIO-treated wells show a log-fold restoration in CFU/mL compared to the derivative-only wells, the mechanism is definitively NO-dependent.
Protocol 3: Biotin Switch Assay for Protein S-Nitrosylation
Causality: Measuring NO release is not enough; we must prove it chemically modifies bacterial targets. The Biotin Switch Assay is the gold standard for identifying S-nitrosylated cysteines on essential proteins.
-
Lysis & Blocking: Lyse treated bacterial cells in HEN buffer (HEPES, EDTA, Neocuproine). Block all free, unmodified thiols by incubating the lysate with 20 mM MMTS (Methyl methanethiosulfonate) at 50°C for 20 minutes.
-
Reduction: Remove excess MMTS via acetone precipitation. Resuspend the pellet and add 1 mM sodium ascorbate. Ascorbate specifically reduces S-nitrosothiols back to free thiols, leaving other oxidized cysteines intact.
-
Biotinylation: Immediately add Biotin-HPDP to the mixture. This reagent covalently binds to the newly freed thiols.
-
Detection: Isolate the biotinylated proteins using streptavidin-agarose beads. Elute and analyze via Western Blot. The presence of dense protein bands in the treated group (absent in the untreated control) confirms widespread S-nitrosylation of the bacterial proteome.
References
1.[1] Title: Nitric Oxide Donors: Chemical Activities and Biological Applications Source: acs.org URL:
2.[2] Title: 1,2,3,4-Oxatriazol-5-amine | 29909-71-5 Source: benchchem.com URL:
3.[3] Title: Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors Source: mdpi.com URL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
